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  • Product: 1-(Indolin-6-yl)ethanol

Core Science & Biosynthesis

Foundational

1-(Indolin-6-yl)ethanol: Structural Analysis, Synthesis, and Pharmacophore Utility

The following technical guide details the chemical structure, synthesis, and properties of 1-(Indolin-6-yl)ethanol , a critical scaffold in medicinal chemistry. [1][2][3] Executive Summary 1-(Indolin-6-yl)ethanol (C₁₀H₁₃...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 1-(Indolin-6-yl)ethanol , a critical scaffold in medicinal chemistry.

[1][2][3]

Executive Summary

1-(Indolin-6-yl)ethanol (C₁₀H₁₃NO) is a bicyclic secondary alcohol featuring a 2,3-dihydro-1H-indole (indoline) core substituted at the C6 position with a 1-hydroxyethyl group.[1][2][3] As a reduced congener of the 6-substituted indole family, it serves as a versatile chiral building block in the synthesis of kinase inhibitors, serotonin receptor modulators, and PROTAC linkers.[3] Its dual functionality—combining a nucleophilic secondary amine with a reactive benzylic-like alcohol—allows for orthogonal derivatization strategies essential for Structure-Activity Relationship (SAR) optimization.[1][2][3]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule consists of a fused benzene and pyrrolidine ring system (indoline).[4] The C6 position of the benzene ring bears a chiral ethyl alcohol chain.[3][4] Unlike the planar, aromatic indole, the indoline core is non-planar at the C2-C3 bond, introducing specific steric vectors important for ligand-protein binding.[1][3]

Structural Identification[1][3][5]
  • IUPAC Name: 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-ol[1][2][3]

  • Molecular Formula: C₁₀H₁₃NO[1][3][4]

  • Molecular Weight: 163.22 g/mol [1][3][4]

  • Chirality: The C1' carbon is a stereocenter, existing as (R)- and (S)-enantiomers.[1][2][3][4]

Physicochemical Data Profile

Data below represents consensus values derived from structural analogs (e.g., 6-acetylindoline, tryptophol) and computational prediction models.

PropertyValue / DescriptionNote
Physical State Viscous pale-yellow oil or low-melting solidTendency to darken upon oxidation (air sensitive).[1][2][3]
Boiling Point ~310–320 °C (at 760 mmHg)Predicted based on polar surface area.[3][4]
pKa (Conj. Acid) ~4.8 – 5.2 (Indoline N-H)More basic than indole; protonates at physiological pH.[3][4]
LogP 1.2 – 1.5Moderate lipophilicity; suitable for CNS penetration.[3][4]
H-Bond Donors 2 (NH, OH)Critical for active site interactions.[3][4]
H-Bond Acceptors 2 (N, O)
Solubility DMSO, MeOH, DCM, Ethyl AcetateLimited solubility in water without pH adjustment.[3][4]

Synthetic Methodologies

The synthesis of 1-(Indolin-6-yl)ethanol typically proceeds via the reduction of oxidized indole precursors.[1][2][3] The choice of reducing agent determines the chemoselectivity (ketone reduction vs. indole double bond reduction).[4]

Primary Synthetic Route: Stepwise Reduction

This protocol ensures high yield and stereocontrol if asymmetric reduction is employed.[3][4]

Step 1: Synthesis of 6-Acetylindole

  • Precursor: Indole or 2-nitro-4-acetyltoluene.[1][2][3]

  • Reaction: Leimgruber-Batcho indole synthesis or direct acetylation (though C3 is preferred electrophilically, C6 requires specific directing groups or pre-functionalized starting materials).[3][4]

Step 2: Ketone Reduction

  • Reagents: Sodium Borohydride (NaBH₄) in Methanol.

  • Outcome: Yields 1-(1H-indol-6-yl)ethanol.[1][2][3]

  • Mechanism: Hydride attack on the carbonyl carbon.[3][4]

Step 3: Indole-to-Indoline Reduction

  • Reagents: Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid (AcOH).

  • Conditions: 15°C to RT, 2–4 hours.[3][4]

  • Mechanism: Protonation of the indole C3 position generates an iminium ion, which is irreversibly reduced by the hydride source to the indoline.[3][4]

Visualization of Synthetic Pathway

SynthesisPath cluster_0 Chemo-selective Reduction Strategy Start 6-Acetylindole (C10H9NO) Inter 1-(1H-Indol-6-yl)ethanol (Intermediate) Start->Inter NaBH4, MeOH (Ketone Reduction) Prod 1-(Indolin-6-yl)ethanol (Target) Inter->Prod NaCNBH3, AcOH (Indole Reduction)

Figure 1: Stepwise reduction strategy converting 6-acetylindole to the target indoline alcohol.

Reactivity & Derivatization Logic

The 1-(Indolin-6-yl)ethanol scaffold presents two distinct nucleophilic handles: the secondary amine (N1) and the secondary alcohol (O).[1][2][3][4]

Orthogonal Functionalization
  • N1-Functionalization (Amine):

    • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).[3][4]

    • Alkylation: Reductive amination or SN2 reactions to introduce solubilizing groups.[3][4]

  • O-Functionalization (Alcohol):

    • Oxidation: Re-oxidation to the ketone (using Dess-Martin Periodinane) if the indoline core needs to be preserved while restoring the carbonyl.[3][4]

    • Substitution: Conversion to a mesylate/tosylate followed by displacement with amines to create ethyl-amine side chains.[1][2][3]

Pathway Diagram: Derivatization[1][3][5]

Reactivity Core 1-(Indolin-6-yl)ethanol N_Acyl N-Acyl Indoline (Amide Bond) Core->N_Acyl R-COCl / Base N_Alkyl N-Alkyl Indoline (Tertiary Amine) Core->N_Alkyl R-CHO / NaBH(OAc)3 O_Ox 6-Acetylindoline (Ketone) Core->O_Ox DMP or Swern Ox O_Sub 6-(1-Aminoethyl)indoline (via Mesylate) Core->O_Sub 1. MsCl 2. HNR2

Figure 2: Divergent synthesis capabilities of the scaffold, showing N- and O-selective transformations.

Experimental Protocol: Indole Reduction

Objective: Selective reduction of 1-(1H-indol-6-yl)ethanol to 1-(indolin-6-yl)ethanol.

Reagents:

  • Substrate: 1-(1H-indol-6-yl)ethanol (1.0 equiv)[1][2][3]

  • Sodium Cyanoborohydride (NaCNBH₃) (3.0 equiv)[2][4]

  • Glacial Acetic Acid (Solvent/Catalyst)[2][4]

Procedure:

  • Preparation: Dissolve the indole substrate in glacial acetic acid (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 15°C. Add NaCNBH₃ portion-wise over 20 minutes to prevent excessive exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (System: 5% MeOH in DCM). The indoline spot will typically be more polar and stain blue/purple with ninhydrin (secondary amine).[3][4]

  • Quench: Pour the reaction mixture into ice-cold water. Basify carefully to pH ~9 using 4N NaOH (keep temperature <10°C).

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (7:3 to 1:1).[3][4]

Validation Check:

  • ¹H NMR: Look for the disappearance of aromatic indole protons at C2/C3 (~6.5-7.2 ppm) and the appearance of two triplets (or multiplets) corresponding to the indoline CH₂-CH₂ system at ~3.0 and ~3.5 ppm.[1][2][3][4]

Applications in Drug Development[2][4][5]

Kinase Inhibition

The indoline scaffold mimics the adenine ring of ATP. 6-substituted indolines are bioisosteres for the indolinone core found in drugs like Sunitinib .[2][3] The 1-hydroxyethyl group provides a hydrogen bond donor/acceptor motif that can interact with the hinge region or solvent-front residues in the kinase ATP-binding pocket.[1][2][3]

GPCR Ligands

Indolines are privileged structures for targeting Serotonin (5-HT) receptors.[1][2][3][4] The 6-position substitution vectors into the hydrophobic pocket of 5-HT receptors.[1][2][3] The chiral alcohol allows for stereoselective probing of the receptor binding site, where one enantiomer often exhibits >100-fold higher affinity.[4]

PROTAC Linker Attachment

The hydroxyl group serves as an ideal attachment point for E3 ligase ligands or the linker chain in PROTAC (Proteolysis Targeting Chimera) design.[4] The metabolic stability of the secondary alcohol (compared to a primary alcohol) enhances the pharmacokinetic profile of the chimera.[4]

References

  • Synthesis of Indolines via Borohydride Reduction: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; VII.[3][4] Reduction of Indoles to Indolines." Synthesis, 1977. [1][4]

  • Pharmacology of 6-Substituted Indoles: Beresford, A. P., et al. "Metabolism and kinetics of 6-substituted indoles."[3] Xenobiotica, 1998. [4]

  • Indoline Scaffolds in Kinase Inhibitors: Zhang, J., et al. "Design and synthesis of indoline derivatives as potent kinase inhibitors."[3][4] Journal of Medicinal Chemistry, 2015. [4]

  • General Properties of Indoline Derivatives: PubChem Compound Summary: Indoline Derivatives. [3][4]

Sources

Exploratory

Comprehensive Technical Guide: 6-(1-Hydroxyethyl)indoline – Nomenclature, Synthesis, and Characterization

Executive Summary Indoline (2,3-dihydro-1H-indole) derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in anticancer, antibacterial, and cardiovascular agents 1. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indoline (2,3-dihydro-1H-indole) derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in anticancer, antibacterial, and cardiovascular agents 1. The functionalization of the indoline core at the 6-position is of particular strategic interest. It allows for the modulation of steric and electronic properties without disrupting the critical hydrogen-bonding capacity of the indoline nitrogen.

6-(1-hydroxyethyl)indoline represents a highly versatile, bifunctional building block. Featuring both a secondary amine (in the indoline ring) and a secondary alcohol (at the 6-position), it enables orthogonal functionalization, making it a highly sought-after intermediate for complex drug synthesis and chemoproteomic probe development 2.

Chemical Nomenclature & Identity

Precise nomenclature is critical for database indexing and structural validation. The 6-position on the indoline ring is located para to the aliphatic bridgehead (C3a) and meta to the nitrogen-bearing bridgehead (C7a).

Table 1: Chemical Identity and Nomenclature

AttributeValue
IUPAC Name 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-ol
Common Synonyms 6-(1-hydroxyethyl)indoline; 1-(indolin-6-yl)ethanol
SMILES String CC(O)C1=CC=C2C(=C1)NCCC2
Molecular Formula C10H13NO
Core Scaffold 2,3-dihydro-1H-indole

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 6-(1-hydroxyethyl)indoline is essential for predicting its pharmacokinetic behavior and reactivity during synthetic workflows.

Table 2: Physicochemical & Structural Properties

PropertyValue
Molecular Weight 163.22 g/mol
Hydrogen Bond Donors 2 (Secondary Amine, Secondary Alcohol)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Stereocenters 1 (C1 of the hydroxyethyl group; typically racemic)
Topological Polar Surface Area (TPSA) 32.3 Ų
Rotatable Bonds 1 (C6 to C1' bond)

Synthetic Methodologies & Mechanistic Causality

The most scalable and chemically rigorous pathway to synthesize 6-(1-hydroxyethyl)indoline relies on a two-step reduction starting from the commercially available 6-acetylindole 3.

Step 1: Chemoselective Core Reduction

Historically, reducing the indole core required harsh dissolving metal conditions (e.g., zinc in phosphoric acid) which destroyed sensitive functional groups 4. Modern protocols utilize Sodium Cyanoborohydride (NaBH₃CN) in Glacial Acetic Acid to achieve perfect chemoselectivity 2.

Causality: Acetic acid acts as both solvent and proton source, protonating the C3 position of the indole to generate a highly reactive indoleninium ion. NaBH₃CN is uniquely stable at this acidic pH (~3-4) and selectively delivers a hydride to the electrophilic C2 carbon. Crucially, the aromatic ketone at the 6-position remains untouched because cyanoborohydride lacks the reducing power to attack carbonyls under these specific conditions 5.

Mechanism N1 Indole Core N2 C3-Protonated Indoleninium (Electrophilic C2) N1->N2 H+ transfer (AcOH) N3 Hydride Attack at C2 (from NaBH3CN) N2->N3 Nucleophilic addition N4 Indoline Core N3->N4 Saturation of C2-C3 bond

Caption: Mechanistic pathway of acid-catalyzed indole reduction to indoline using cyanoborohydride.

Step 2: Ketone Reduction

Once the indoline core is established, the 6-acetyl group is reduced to the secondary alcohol using standard Sodium Borohydride (NaBH₄) in Methanol . This provides the necessary hydride transfer to the carbonyl carbon without risking cleavage of the newly formed C-O bond.

SynthesisPathway A 6-Acetylindole (Starting Material) B 6-Acetylindoline (Intermediate) A->B NaBH3CN, AcOH 25 °C, 3 h C 6-(1-Hydroxyethyl)indoline (Target Compound) B->C NaBH4, MeOH 0 °C to 25 °C, 1 h

Caption: Chemoselective two-step synthesis of 6-(1-hydroxyethyl)indoline from 6-acetylindole.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-Acetylindoline via Chemoselective Reduction

Note: This protocol generates toxic HCN gas as a byproduct. It must be conducted in a fully operational fume hood.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-acetylindole (10.0 mmol, 1.59 g) in glacial acetic acid (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the reaction mixture to 10 °C using an ice-water bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 30.0 mmol, 1.89 g) in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (25 °C) for 3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3) until complete consumption of the starting material.

  • Quenching & Workup: Carefully pour the reaction mixture into crushed ice (100 g). Neutralize the solution to pH 8-9 using a saturated aqueous solution of sodium carbonate (Na₂CO₃). This basic workup is critical to break down boron complexes and neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield 6-acetylindoline as a pale solid (Expected Yield: ~85%).

Protocol B: Synthesis of 6-(1-Hydroxyethyl)indoline
  • Preparation: Dissolve the purified 6-acetylindoline (8.0 mmol, 1.29 g) in anhydrous methanol (25 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 16.0 mmol, 0.60 g) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 hour.

  • Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl, 20 mL) to safely destroy excess hydride.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with dichloromethane (DCM, 3 × 30 mL).

  • Isolation: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 6-(1-hydroxyethyl)indoline as a racemic mixture (Expected Yield: ~90%).

Analytical Characterization

To validate the structural integrity of the synthesized 6-(1-hydroxyethyl)indoline, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The following are the predicted diagnostic shifts:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.05 (d, J = 7.5 Hz, 1H, Ar-H, C4-H)

  • δ 6.65 (dd, J = 7.5, 1.5 Hz, 1H, Ar-H, C5-H)

  • δ 6.55 (d, J = 1.5 Hz, 1H, Ar-H, C7-H)

  • δ 4.75 (q, J = 6.5 Hz, 1H, -CH (OH)-)

  • δ 3.55 (t, J = 8.5 Hz, 2H, indoline C2-H₂)

  • δ 3.00 (t, J = 8.5 Hz, 2H, indoline C3-H₂)

  • δ 1.45 (d, J = 6.5 Hz, 3H, -CH₃ ) (Note: The secondary amine N-H and alcohol O-H protons typically appear as broad singlets between δ 3.00 - 4.00 depending on sample concentration and solvent).

References

  • Discovery and history of indoline compounds, Benchchem,
  • Development and Application of Indolines in Pharmaceuticals, PMC,
  • Development and Application of Indolines in Pharmaceuticals, ResearchG
  • N-Acryloylindole-alkyne (NAIA)
  • A General and Scalable Synthesis of Polysubstituted Indoles, MDPI,

Sources

Foundational

Indoline-6-ethanol vs Indole-6-ethanol structural differences

Structural and Mechanistic Divergence: Indoline-6-ethanol vs. Indole-6-ethanol Executive Summary As a Senior Application Scientist in drug development, I frequently observe that minor structural modifications are often u...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Divergence: Indoline-6-ethanol vs. Indole-6-ethanol

Executive Summary

As a Senior Application Scientist in drug development, I frequently observe that minor structural modifications are often underestimated in their capacity to alter a molecule's physicochemical profile. The distinction between indole-6-ethanol and indoline-6-ethanol is a prime example. This is not merely the addition of two hydrogen atoms; the saturation of the C2-C3 bond fundamentally rewrites the electronic topology of the core scaffold. This technical guide elucidates the causality behind their structural differences, the resulting impact on the 6-ethanol substituent, and provides self-validating experimental workflows to differentiate them in a laboratory setting.

Mechanistic and Structural Divergence: Aromaticity vs. Saturation

To understand the 6-ethanol derivatives, we must first deconstruct their core scaffolds. The causality of their divergent behavior lies entirely in the hybridization and delocalization of the nitrogen lone pair.

The Indole Core (10π Aromatic System) In indole-6-ethanol, the core is a fully conjugated bicyclic system consisting of a benzene ring fused to a pyrrole ring[1]. The nitrogen atom is conceptually


 hybridized, and its lone pair resides in a p-orbital that participates in the aromatic 

-system to satisfy Hückel's rule (

, where

for 10

electrons). Because this lone pair is locked into the aromatic stabilization of the ring, it is unavailable for protonation. Consequently, indole derivatives are exceptionally weak bases (conjugate acid

)[2]. The molecule is strictly planar, and the electron density is distributed across the entire bicyclic framework.

The Indoline Core (6π Aromatic System) When the C2-C3 double bond is reduced to form indoline-6-ethanol, the pyrrole ring becomes a saturated pyrrolidine ring[3]. The 10


 aromaticity is broken, leaving only the 6

aromaticity of the isolated benzene ring. The nitrogen atom transitions to an

hybridized state. However, because it is directly attached to the benzene ring, its lone pair remains conjugated with the

-system of the benzene ring—behaving chemically like an ortho-alkylated aniline[4]. This localized conjugation drastically increases the availability of the lone pair, making indoline derivatives significantly more basic (conjugate acid

). Furthermore, the

carbons at C2 and C3 force the pyrrolidine ring into a puckered (envelope) conformation, breaking the planar geometry of the molecule.

G cluster_0 Indole-6-ethanol cluster_1 Indoline-6-ethanol I_Core Indole Core (10π Aromatic) I_N N-Lone Pair (Delocalized) I_Core->I_N Participates in I_Geom Planar Geometry I_Core->I_Geom Dictates IN_N N-Lone Pair (Localized) I_N->IN_N Reduction IN_Core Indoline Core (6π Aromatic) IN_Core->IN_N Conjugates with Benzene IN_Geom Puckered Pyrrolidine IN_Core->IN_Geom Dictates IN_N->I_N Oxidation

Fig 1: Electronic delocalization and geometric divergence between indole and indoline cores.

Impact on the 6-Ethanol Substituent

The 6-ethanol appendage (


) serves as a critical handle for drug conjugation or further derivatization. However, its microenvironment is dictated entirely by the core:
  • In Indole-6-ethanol: The 6-position is part of an electron-rich, naphthalene-like conjugated system. Electrophilic aromatic substitution (EAS) on the core preferentially occurs at the C3 position of the pyrrole ring, leaving the 6-position relatively shielded from direct electrophilic attack.

  • In Indoline-6-ethanol: The 6-position is situated meta to the alkyl chain (C3) and para to the secondary amine. Because the nitrogen lone pair strongly donates electron density into the benzene ring via resonance, the positions ortho and para to the nitrogen (C5 and C7) are highly activated. The 6-ethanol group thus sits in a highly polarized electronic environment, making the indoline core far more susceptible to oxidation back to the indole state if not carefully handled.

Quantitative Core Comparison

The following table summarizes the quantitative physical and electronic data that differentiate these two molecular classes. Note: As empirical data for the specific 6-ethanol derivatives is highly specialized, these values reflect the well-documented foundational cores that dictate the derivative's behavior.

PropertyIndole CoreIndoline CoreImpact on 6-Ethanol Derivative
Chemical Formula


Defines the

mass difference (

).
Aromaticity 10

electrons
6

electrons
Shifts UV-Vis absorption spectrum.
Nitrogen

(Conjugate Acid)

(Non-basic)

(Basic)
Dictates solubility in acidic aqueous media.
N-H

(Deprotonation)
16.2 (in

)

(Highly unfavorable)
Determines conditions required for N-alkylation.
C2-C3 Hybridization

-


-

Yields distinct

NMR chemical shifts.
Geometry PlanarPuckered (Envelope)Introduces steric hindrance during derivatization.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems. The following protocols leverage the causal electronic differences established above to unequivocally differentiate indole-6-ethanol from indoline-6-ethanol.

Protocol A: Orthogonal Spectroscopic Validation

This protocol uses two independent spectroscopic methods to cross-verify the saturation state of the C2-C3 bond.

  • 
     NMR Acquisition:  Dissolve 5 mg of the sample in 
    
    
    
    . Acquire a standard 1D
    
    
    NMR spectrum.
    • Indole-6-ethanol: Will exhibit aromatic protons at C2 and C3, typically resonating downfield between

      
       6.5 and 7.5 ppm.
      
    • Indoline-6-ethanol: Will exhibit aliphatic, mutually coupled

      
       protons at C2 and C3, resonating upfield as distinct multiplets between 
      
      
      
      3.0 and 3.6 ppm.
  • UV-Vis Analysis: Prepare a

    
     solution of the sample in HPLC-grade methanol. Scan from 200 nm to 400 nm.
    
    • Indole-6-ethanol: Will display a broad, complex absorption band with fine structure extending up to

      
       nm due to the extended 10
      
      
      
      conjugation.
    • Indoline-6-ethanol: Will display a simpler, aniline-like spectrum with a sharp peak near 240 nm and a weaker band near 290 nm, lacking the fine structure of the indole.

  • System Validation: If the NMR indicates

    
     protons (indoline) but the UV-Vis shows extended conjugation (indole), the sample has likely undergone spontaneous air-oxidation. The sample must be purified via flash chromatography before proceeding.
    
Protocol B: Exploitative Acid-Base Partitioning

This protocol exploits the massive


 differential (

) between the two cores to separate a mixed sample.
  • Dissolution: Dissolve 100 mg of the mixed sample in 10 mL of Ethyl Acetate (EtOAc).

  • Acidic Partitioning: Transfer to a separatory funnel and extract with 10 mL of 1M

    
    .
    
    • Mechanism: The basic indoline nitrogen (

      
      ) protonates to form a water-soluble indolinium salt and partitions into the aqueous layer. The non-basic indole nitrogen (
      
      
      
      ) remains neutral and stays in the EtOAc layer.
  • Recovery: Separate the layers. Evaporate the EtOAc layer to recover pure indole-6-ethanol .

  • Basification: Cool the aqueous layer on ice and carefully basify to pH 10 using 1M

    
    . Extract with 10 mL of fresh EtOAc. Evaporate the organic layer to recover pure indoline-6-ethanol .
    
  • System Validation: Spot both recovered fractions on a Silica Gel TLC plate. Elute with Hexanes:EtOAc (1:1). Stain the plate with Ehrlich's Reagent (p-dimethylaminobenzaldehyde in

    
    ). Only the indole-6-ethanol fraction will rapidly form a vivid purple/pink spot, confirming complete separation.
    

Workflow Sample Unknown Sample (Indole vs Indoline Derivative) NMR 1H NMR Spectroscopy Sample->NMR UV UV-Vis Spectroscopy Sample->UV Acid Acid-Base Extraction Sample->Acid NMR_Indole Aromatic C2/C3 Protons (δ 6.5 - 7.5 ppm) NMR->NMR_Indole If Indole NMR_Indoline Aliphatic C2/C3 Protons (δ 3.0 - 3.5 ppm) NMR->NMR_Indoline If Indoline

Fig 2: Orthogonal experimental workflow for differentiating indole and indoline derivatives.

References

  • PubChem Compound Summary for CID 798, Indole Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem Compound Summary for CID 10328, Indoline Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Indole - Structural and Chemical Properties Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Indoline - Structural and Chemical Properties Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Exploratory

Technical Guide: Metabolic Pathways and Biotransformation of GSK2795039

[1] Executive Summary & Chemical Context GSK2795039 is a first-in-class, selective small-molecule inhibitor of NADPH Oxidase 2 (NOX2) , developed to mitigate oxidative stress in pathologies such as traumatic brain injury...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

GSK2795039 is a first-in-class, selective small-molecule inhibitor of NADPH Oxidase 2 (NOX2) , developed to mitigate oxidative stress in pathologies such as traumatic brain injury (TBI) and pancreatitis.[1] Chemically, it is characterized by a 7-azaindole core fused with a sulfonamide moiety and a crucial 1-methylindoline substituent.[1][2]

From a drug metabolism and pharmacokinetics (DMPK) perspective, GSK2795039 presents a classic challenge in translational medicine: marked species-dependent metabolism .[1] While early screens often rely on liver microsomes (containing CYPs), GSK2795039 is a substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme.[1] This distinction is critical because standard microsomal stability assays will underestimate clearance if the cytosolic fraction is ignored.[1]

This guide details the metabolic pathways of GSK2795039, focusing on the biotransformation of its indoline derivative and the experimental protocols required to characterize its clearance accurately.[1][3][4][5]

Metabolic Stability and Pharmacokinetics

GSK2795039 exhibits moderate-to-high clearance in preclinical species (rats and mice), limiting its oral bioavailability and half-life (


 h in mice).[1][5] The metabolic profile is driven by two distinct enzymatic systems:[1]
  • Cytochrome P450s (CYPs): Located in the endoplasmic reticulum (microsomes).[1]

  • Aldehyde Oxidase (AO): Located in the cytosol.[1]

Key Metabolic Soft Spots[1][3][4][5]
  • Indoline Moiety: The electron-rich 1-methylindoline ring is the primary site for oxidative dehydrogenation.[1]

  • Alkyl Side Chains: Subject to standard hydroxylation.[1]

  • Sulfonamide Linker: Generally stable but influences the binding orientation in the active site of metabolizing enzymes.[1]

Core Metabolic Pathways

The metabolism of GSK2795039 is bifurcated between Phase I oxidation (CYP-mediated) and non-CYP cytosolic oxidation (AO-mediated).[1]

Pathway A: Aldehyde Oxidase (AO) Mediated Dehydrogenation

The most significant human-relevant pathway involves the aromatization of the indoline ring .[1] Aldehyde Oxidase catalyzes the dehydrogenation of the 2,3-dihydro-1H-indole (indoline) system to form the corresponding indole.[1]

  • Substrate: GSK2795039 (Parent)[1]

  • Enzyme: Aldehyde Oxidase (hAO1)[1]

  • Reaction:

    
     (Dehydrogenation)[1]
    
  • Metabolite (Human Major): M448 (Dehydrogenated methylindoline)[1][5]

  • Mechanism: AO attacks the electron-deficient carbon adjacent to the nitrogen (though in indolines, it often facilitates hydride transfer leading to aromatization).[1] This restores the aromaticity of the indole ring system, a thermodynamically favorable transformation.[1]

Pathway B: CYP-Mediated Hydroxylation

In rodent species (and to a lesser extent in humans), the alkyl groups attached to the pyrrolo[2,3-b]pyridine core undergo hydroxylation.[1]

  • Enzymes: CYP isoforms (likely CYP3A4/2C family).[1]

  • Metabolites: Hydroxylated variants (e.g., M466a).[1]

Visualization of Metabolic Pathways

The following diagram illustrates the structural transformation of GSK2795039, highlighting the critical role of Aldehyde Oxidase.

MetabolicPathway Parent GSK2795039 (1-methylindoline core) AO Aldehyde Oxidase (Cytosolic) Parent->AO CYP Cytochrome P450s (Microsomal) Parent->CYP M448 Metabolite M448 (Indole Derivative) *Major Human Metabolite* AO->M448 -2H (Dehydrogenation/Aromatization) M_Alkyl Hydroxylated Metabolites (Alkyl Chain Oxidation) CYP->M_Alkyl +O (Hydroxylation)

Caption: Bifurcated metabolism of GSK2795039 showing the AO-mediated aromatization of the indoline ring vs. CYP-mediated hydroxylation.[1]

Experimental Protocols: Validating AO Activity

Since standard liver microsome stability assays do not contain cytosolic enzymes, they will fail to detect the formation of M448, leading to an underestimation of human clearance.[1] The following protocol ensures capture of both CYP and AO pathways.

Protocol: S9 vs. Cytosolic vs. Microsomal Incubation

Objective: To determine the contribution of Cytosolic AO versus Microsomal CYPs to the clearance of GSK2795039.

Reagents & Materials
  • Test Compound: GSK2795039 (10 mM stock in DMSO).[1][6]

  • Liver Fractions:

    • Human Liver Microsomes (HLM) - Contains CYPs/UGTs.[1]

    • Human Liver Cytosol (HLC) - Contains AO/Xanthine Oxidase.[1]

    • Human Liver S9 Fraction - Contains both microsomes and cytosol.[1]

  • Cofactors: NADPH (for CYPs), Hydralazine (specific AO inhibitor).[1]

Workflow Steps
  • Preparation: Dilute GSK2795039 to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation Groups:

    • Group A (Microsomal): HLM (0.5 mg/mL) + NADPH.[1]

    • Group B (Cytosolic): HLC (1.0 mg/mL) + No Cofactor (AO does not strictly require added NADPH, but operates on endogenous substrates/electron acceptors) OR supplement with cofactor if specific protocol dictates.[1] Note: AO activity often runs without NADPH addition in simple stability screens, but S9 requires it for CYP activity.[1]

    • Group C (Inhibition Control): HLC + Hydralazine (25 µM) + GSK2795039.[1]

  • Reaction: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap for metabolite ID).

Data Interpretation Table
ObservationConclusion
High clearance in S9 , Low in Microsomes Suggests significant Cytosolic metabolism (AO or XO).[1]
Clearance inhibited by Hydralazine Confirms Aldehyde Oxidase (AO) involvement.[1][3][4][5]
Formation of M448 (-2.0156 Da shift)Confirms dehydrogenation of indoline to indole.[1]
Workflow Visualization

ExperimentalWorkflow cluster_fractions Liver Fraction Incubation Sample GSK2795039 (1 µM) Microsomes Microsomes (+NADPH) Sample->Microsomes Cytosol Cytosol (No NADPH) Sample->Cytosol Inhibitor Cytosol + Hydralazine (AO Inhibitor) Sample->Inhibitor Analysis LC-MS/MS Analysis (Target: M448) Microsomes->Analysis Cytosol->Analysis Inhibitor->Analysis Result1 Metabolite Detected? Clearance Observed? Analysis->Result1 Conclusion_CYP CYP-driven Clearance Result1->Conclusion_CYP High in Microsomes Conclusion_AO AO-driven Clearance (Indoline Dehydrogenation) Result1->Conclusion_AO High in Cytosol Blocked by Hydralazine

Caption: Decision tree for identifying AO-mediated metabolism versus CYP-mediated metabolism using differential liver fractionation.

Clinical Implications & Translational Risks

The identification of the indoline-to-indole pathway has significant implications for drug development:

  • Species Extrapolation (Allometry): AO expression varies wildly between species.[1] Rats have high AO activity but different isoform specificity compared to humans.[1] Dogs often have low AO activity.[1] Relying on rat PK data may overestimate human clearance if the specific AO isoform differences are not accounted for.[1]

  • Metabolite Toxicity: The aromatization of indoline to indole is generally a detoxification step; however, indole derivatives can sometimes demonstrate different off-target binding profiles (e.g., GPCR interactions) compared to their indoline precursors.[1]

  • Drug-Drug Interactions (DDI): If GSK2795039 is a heavy AO substrate, it may be susceptible to "perpetrator" DDIs if co-administered with strong AO inhibitors (e.g., Raloxifene, Hydralazine) or other AO substrates (e.g., Zaleplon), potentially leading to elevated plasma concentrations.[1]

References

  • Xu, X., et al. (2021). NOX2 inhibitor GSK2795039 metabolite identification towards drug optimization.[1][3][4][5] Journal of Pharmaceutical and Biomedical Analysis.[1][3] Link

  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor.[1] Antioxidants & Redox Signaling.[1][2][4][7] Link

  • Wang, M., & Luo, L. (2020). An effective NADPH oxidase 2 inhibitor provides neuroprotection and improves functional outcomes in animal model of traumatic brain injury.[1] Neurochemical Research.[1] Link[1]

Sources

Foundational

The Strategic Role of 6-Substituted Indolines in Medicinal Chemistry: From C-H Functionalization to Triple Angiokinase Inhibition

Executive Summary The indoline and indolinone (oxindole) scaffolds are privileged structures in modern drug discovery[1]. While early medicinal chemistry efforts heavily explored 5-substituted derivatives (such as suniti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline and indolinone (oxindole) scaffolds are privileged structures in modern drug discovery[1]. While early medicinal chemistry efforts heavily explored 5-substituted derivatives (such as sunitinib), substitution at the 6-position of the indoline core has emerged as a critical determinant for achieving high kinase selectivity and potency[2]. This technical guide provides a comprehensive analysis of 6-substituted indolines, focusing on their mechanistic role in ATP-competitive kinase inhibition, state-of-the-art synthetic methodologies, and the self-validating pharmacological protocols required for their development.

Mechanistic Rationale: The 6-Position Advantage

Indoline-2,3-diones (isatins) and 2-indolinones serve as highly versatile active pharmacophores[1]. The spatial geometry of these molecules within the ATP-binding cleft of receptor tyrosine kinases (RTKs) dictates their efficacy.

Causality of Substitution: The 6-position of the indoline ring projects into a specific hydrophobic pocket or towards the solvent-exposed region, depending on the kinase's active conformation. Introducing a sterically demanding or hydrogen-bonding moiety (e.g., a methoxycarbonyl group) at the C-6 position restricts the rotational degrees of freedom, locking the molecule into its bioactive conformation[3]. This steric bulk prevents off-target binding to structurally similar kinases, thereby drastically increasing selectivity for specific RTKs like VEGFR, FGFR, and PDGFR over other cellular kinases[3].

Clinical Translation: Nintedanib as a Paradigm

The most prominent clinical success story of a 6-substituted indolinone is Nintedanib (BIBF 1120). Designed as a triple angiokinase inhibitor, it features a 6-methoxycarbonyl substitution that optimizes its binding affinity to the intracellular ATP-binding sites of VEGFR, FGFR, and PDGFR[4].

By competitively binding to these receptors, nintedanib prevents autophosphorylation and halts downstream signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways). This mechanism effectively attenuates fibroblast proliferation, differentiation, and tumor angiogenesis[5]. This polypharmacological profile makes it highly effective for treating Idiopathic Pulmonary Fibrosis (IPF) and various solid tumors[6].

Quantitative Data: Kinase Inhibitory Profile

To understand the target engagement of 6-substituted indolinones, the biochemical IC50 values for Nintedanib are summarized below.

Table 1: Target Selectivity of Nintedanib (6-methoxycarbonyl-substituted indolinone)

Target KinaseIC50 (nM)Biological Role in Pathogenesis
VEGFR-1 / 2 / 3 34 / 21 / 13Tumor angiogenesis, endothelial cell survival
FGFR-1 / 2 / 3 69 / 37 / 108Fibroblast proliferation, tissue remodeling
PDGFR-α / β 59 / 65Mesenchymal cell migration, fibrogenesis
FLT-3 26Hematopoietic stem cell differentiation
Lck 16T-cell activation (Src family kinase)

(Data synthesized from enzymatic assays using human recombinant protein kinase domains[4][7])

RTK_Pathway Nintedanib 6-Substituted Indolinone (Nintedanib) ATP ATP Binding Pocket Nintedanib->ATP Competitive Binding RTK RTKs (VEGFR, FGFR, PDGFR) PI3K PI3K / AKT Pathway RTK->PI3K Inhibited MAPK RAS / MAPK Pathway RTK->MAPK Inhibited ATP->RTK Blocks Autophosphorylation Proliferation Fibroblast Proliferation & Angiogenesis PI3K->Proliferation Downregulated MAPK->Proliferation Downregulated

Caption: RTK signaling pathway inhibition by 6-substituted indolinones.

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing 6-substituted indolines presents unique challenges due to the electronic and steric deactivation of the C-6 position compared to the more reactive C-5 position.

Historically, multi-step electrophilic aromatic substitutions were used, often yielding poor regioselectivity. Modern approaches utilize directed C-H functionalization or decarboxylative cyclization[3][8]. For instance, the industrial synthesis of Nintedanib relies on a malonic ester addition to a substituted arene, followed by acidic hydrogenation and decarboxylative cyclization to form the 6-methoxycarbonyl-substituted oxindole[3]. Recent advances also include Pd/Norbornene catalysis for amine-directed meta-selective C-H arylation, providing a highly efficient route to 6-substituted indoline skeletons[8].

Workflow Synthesis 1. Synthesis (Decarboxylative Cyclization) Purification 2. Purification (HPLC/Crystallization) Synthesis->Purification Validation 3. Structural Validation (NMR, MS, X-ray) Purification->Validation Assay 4. Kinase Assay (IC50 Determination) Validation->Assay Cellular 5. Cellular Assay (HUVEC Proliferation) Assay->Cellular

Caption: Self-validating workflow for synthesizing and evaluating 6-substituted indolines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of 6-substituted indolines must employ self-validating systems. This means integrating orthogonal readouts (biochemical vs. cellular assays) and internal controls to confirm that the observed phenotype is causally linked to the intended mechanism.

Protocol A: Synthesis of 6-Methoxycarbonyl Oxindole via Decarboxylative Cyclization

Rationale: This method is chosen over direct functionalization of the indoline core to avoid regioselectivity issues. By building the ring from a pre-substituted arene, the 6-position is unambiguously defined[3].

  • Preparation : Dissolve the nitrobenzene precursor (bearing the malonic ester and methoxycarbonyl groups) in glacial acetic acid. Causality: Acetic acid serves as both the solvent and the proton source required to facilitate the subsequent cyclization[3].

  • Reduction : Add Pd/C (10% wt) and subject the mixture to hydrogenation (3 bar H2) at 60°C for 4 hours. Causality: Elevated pressure and temperature ensure the complete reduction of the nitro group to an aniline intermediate[3].

  • Cyclization : Heat the reaction to 100°C for 2 hours to induce decarboxylative lactamization. Self-Validation: Monitor the reaction via LC-MS. The disappearance of the aniline mass and the appearance of the [M-CO2]+ peak internally confirms successful cyclization[3].

  • Purification : Filter through Celite to remove the catalyst, concentrate in vacuo, and recrystallize from ethanol to yield the pure 6-substituted oxindole.

Protocol B: Orthogonal Kinase Inhibition and Cellular Proliferation Assay

Rationale: A biochemical assay proves direct target engagement, while a cellular assay validates membrane permeability and physiological efficacy[9].

  • Enzymatic Assay (Biochemical) : Incubate recombinant VEGFR-2 kinase domains with varying concentrations of the 6-substituted indoline (0.1 nM to 10 µM) in a buffer containing ATP and a synthetic peptide substrate. Causality: Use a concentration of ATP near its Km value to sensitize the assay to ATP-competitive inhibitors[4].

  • Detection : Measure phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. Self-Validation: Include a known inhibitor (e.g., sunitinib) as a positive control and a kinase-dead mutant as a negative baseline to ensure assay fidelity[2].

  • Cellular Assay (Functional) : Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate. Treat with the inhibitor and stimulate with VEGF (20 ng/mL)[9].

  • Viability Readout : After 72 hours, assess proliferation using a resazurin reduction assay. Self-Validation: The IC50 from the cellular assay must correlate with the biochemical IC50 (accounting for a predictable right-shift due to high intracellular ATP concentrations). If the cellular IC50 is drastically lower than the biochemical IC50, it indicates off-target cytotoxicity, invalidating the compound as a selective kinase inhibitor[9].

Future Directions in Medicinal Chemistry

The 6-substituted indoline scaffold is not limited to RTK inhibition. Researchers are actively exploring these templates for synthesizing symmetrical triarylmethanes[10] and developing novel anti-cancer agents targeting cyclin-dependent kinases (CDKs)[11]. The unique spatial projection of the 6-substituent allows for the fine-tuning of critical physicochemical properties, such as solubility and metabolic stability, which are paramount for oral bioavailability and long-term clinical success.

References[11] Title: PL207445B1 - 6-position substituted indoline, production and use thereof as a medicament | Source: Google Patents | URL: Link[9] Title: EP1224170B1 - 6-position substituted indoline, production and use thereof as a medicament | Source: Google Patents | URL: Link[8] Title: ACS Select - C-H Functionalization | Source: ACS Publications | URL: Link[10] Title: Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes | Source: NIH | URL: Link[1] Title: 6-Chloro-1-phenylindoline-2,3-dione: absolute structure, non-linear optical and charge-transport properties | Source: NIH | URL: Link[6] Title: Nintedanib(BIBF 1120) - Multi-Targeted Tyrosine Kinase Inhibitor | Source: APExBIO | URL: Link[5] Title: Nintedanib - StatPearls | Source: NCBI Bookshelf | URL: Link[4] Title: Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | Source: ERS Publications | URL: Link[7] Title: Nintedanib | BIBF-1120 | RTK inhibitor | Source: Axon Medchem | URL: Link[3] Title: Nintedanib: From Discovery to the Clinic | Source: Journal of Medicinal Chemistry - ACS Publications | URL:Link[2] Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents | Source: Cancer Treatment Journal | URL: Link

Sources

Exploratory

1-(Indolin-6-yl)ethanol: A Comprehensive Guide to Solubility Profiling in DMSO and Aqueous Media

Executive Summary In modern drug discovery, indoline derivatives serve as highly privileged scaffolds. Specifically, 1-(Indolin-6-yl)ethanol (CAS: 1782889-24-0) is a critical molecular building block frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, indoline derivatives serve as highly privileged scaffolds. Specifically, 1-(Indolin-6-yl)ethanol (CAS: 1782889-24-0) is a critical molecular building block frequently utilized in the synthesis of kinase inhibitors, such as Discoidin Domain Receptor (DDR) inhibitors targeted for fibrotic diseases[1]. However, the transition of such lipophilic intermediates from organic storage solutions into aqueous biological assays often introduces severe physicochemical bottlenecks.

This whitepaper provides an authoritative, mechanistic guide to profiling the solubility of 1-(Indolin-6-yl)ethanol in both Dimethyl Sulfoxide (DMSO) and water. By understanding the thermodynamic and kinetic behaviors of this molecule, researchers can prevent false-negative artifacts in high-throughput screening (HTS) and optimize downstream oral or inhaled formulations.

Mechanistic Drivers of Solubility (The "Why")

To design a self-validating solubility protocol, one must first deconstruct the molecular architecture of 1-(Indolin-6-yl)ethanol. The molecule consists of a bicyclic indoline core attached to an ethanol side chain.

  • Behavior in DMSO (Polar Aprotic): DMSO acts as an exceptional universal solvent for this compound. The sulfoxide moiety (

    
    ) serves as a potent hydrogen-bond acceptor, interacting seamlessly with the secondary amine (
    
    
    
    ) of the indoline ring and the hydroxyl (
    
    
    ) of the ethanol group. Simultaneously, the hydrophobic methyl groups of DMSO solvate the electron-rich aromatic core via dispersion forces. Consequently, 1-(Indolin-6-yl)ethanol exhibits high solubility in DMSO (often
    
    
    ).
  • Behavior in Water (Polar Protic): In aqueous media, the solubility drops significantly. While the

    
     and 
    
    
    
    groups provide localized amphiphilic character capable of hydrogen bonding with water, the bulky, hydrophobic indoline core disrupts the highly ordered hydrogen-bond network of water. Solvating this hydrophobic surface incurs a steep entropic penalty, driving the compound to aggregate and precipitate at higher concentrations.
Table 1: Physicochemical Drivers of Solvation
Structural FeatureInteraction in DMSOInteraction in Water (pH 7.4)Impact on Solubility
Indoline Core Hydrophobic dispersion with

Disruption of

lattice (Entropic penalty)
Drives aqueous precipitation
Secondary Amine H-bond donation to

H-bond donation/acceptanceWeakly enhances aqueous solubility
Ethanol Side Chain Strong H-bond donation to

Favorable H-bonding with

Enhances aqueous solubility

Strategic Framework: Kinetic vs. Thermodynamic Solubility

Solubility is not a single static value; it is highly dependent on the state of the solute and the pathway of dissolution [2]. For 1-(Indolin-6-yl)ethanol, we must employ a dual-pronged assessment strategy.

  • Kinetic Solubility: Evaluates the compound's behavior when transitioning from a DMSO stock solution into an aqueous buffer. This mimics the conditions of in vitro biological assays. It is a metastable measurement, identifying the concentration at which the solvent shift induces precipitation [3].

  • Thermodynamic (Equilibrium) Solubility: Represents the true solubility of the solid, crystalline API in an aqueous medium. It measures the energy required to break the crystal lattice and achieve equilibrium, which is critical for late-stage formulation and predicting in vivo oral bioavailability [4].

G cluster_kinetic Early-Stage: Kinetic Solubility cluster_thermo Late-Stage: Thermodynamic Solubility Start 1-(Indolin-6-yl)ethanol Solid API DMSO Dissolve in 100% DMSO (10 mM Stock) Start->DMSO HTS Workflow Shake Add Solid to Buffer Shake-Flask (24h, 25°C) Start->Shake Formulation AqDil Serial Dilution in Buffer (pH 7.4) DMSO->AqDil Neph Laser Nephelometry (Detect Precipitation) AqDil->Neph Decision Solubility Profiling & Assay Optimization Neph->Decision Filter Filter (0.22 µm PVDF) Isolate Supernatant Shake->Filter LCMS LC-MS/MS or HPLC-UV Quantification Filter->LCMS LCMS->Decision

Fig 1: Parallel workflow for kinetic and thermodynamic solubility assessment.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed with built-in causality and validation steps.

Protocol A: Kinetic Solubility via Laser Nephelometry

Purpose: To determine the maximum concentration of 1-(Indolin-6-yl)ethanol in aqueous buffer before DMSO-induced precipitation occurs.

  • Stock Preparation: Dissolve 1-(Indolin-6-yl)ethanol in anhydrous DMSO to create a

    
     stock. Causality: Anhydrous DMSO prevents premature water absorption, which can alter the micro-environment and trigger early precipitation.
    
  • Serial Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate.

  • Aqueous Spiking: Transfer

    
     of each DMSO dilution into 
    
    
    
    of Phosphate-Buffered Saline (PBS, pH 7.4) in a clear-bottom microtiter plate. Causality: This maintains a constant 1% DMSO concentration across all test wells, isolating the compound's concentration as the sole variable driving precipitation.
  • Incubation & Reading: Shake the plate for 2 minutes and incubate at room temperature for 1 hour. Measure forward-scattered light using a laser nephelometer [3].

  • Data Interpretation: The kinetic solubility limit is the highest concentration well that exhibits light scattering equivalent to the blank (1% DMSO in PBS).

Protocol B: Thermodynamic Solubility via Shake-Flask Method

Purpose: To establish the absolute equilibrium solubility of the crystalline solid.

  • Solid Addition: Weigh approximately

    
     of highly pure, crystalline 1-(Indolin-6-yl)ethanol into a glass vial. Causality: Glass is used to prevent the lipophilic indoline core from adsorbing to plastic surfaces over long incubation periods.
    
  • Buffer Addition: Add

    
     of the target aqueous medium (e.g., DPBS, FaSSIF, or FeSSIF) [5].
    
  • Equilibration: Place the vial on an orbital shaker at

    
     for 24 hours at a controlled temperature (
    
    
    
    or
    
    
    ). Causality: 24 hours is the standard duration required to overcome the lattice energy and reach a true saturated equilibrium [4].
  • Phase Separation: Centrifuge the sample at

    
     for 20 minutes, then filter the supernatant through a 
    
    
    
    hydrophilic PVDF filter. Causality: PVDF is specifically chosen over Nylon or PTFE due to its low non-specific binding properties for aromatic small molecules.
  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using LC-MS/MS against a standard calibration curve [5].

Table 2: Representative Expected Solubility Profile

(Note: Values are representative benchmarks for indoline-ethanol derivatives based on standard physicochemical properties).

Matrix / SolventAssay TypeExpected Solubility RangePrimary Application
100% DMSO Visual / Gravimetric

(

)
Stock solution storage, library management
PBS (pH 7.4) + 1% DMSO Kinetic (Nephelometry)

In vitro biochemical/cellular assays
DPBS (pH 7.4) Thermodynamic (LC-MS)

Baseline aqueous solubility profiling
FaSSIF (pH 6.5) Thermodynamic (LC-MS)

Oral bioavailability prediction (fasted state)

Conclusion

Accurate solubility profiling of 1-(Indolin-6-yl)ethanol requires a rigorous understanding of its interactions with both aprotic (DMSO) and protic (water) solvents. By deploying kinetic assays during early-stage screening and transitioning to thermodynamic shake-flask methodologies during lead optimization, researchers can mitigate the risks of assay artifacts and poor in vivo exposure. Strict adherence to material selection (e.g., PVDF filters, glass vials) and controlled solvent ratios ensures that the generated data is both reproducible and highly predictive.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF.
  • Aqueous Solubility Assays.
  • Pde5-IN-12 Solubility and Stability in DMSO. Benchchem.
  • UNGAP Best Practice for Improving Solubility Data Quality of Orally Administered Drugs. Pharma Excipients.
  • Thermodynamic Solubility Assay. Domainex.
Foundational

Literature review of indoline-based NOX2 inhibitors

Executive Summary The therapeutic landscape for oxidative stress has shifted from broad-spectrum antioxidants (which often fail in clinical trials due to "reductive stress") to the targeted inhibition of enzymatic Reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for oxidative stress has shifted from broad-spectrum antioxidants (which often fail in clinical trials due to "reductive stress") to the targeted inhibition of enzymatic Reactive Oxygen Species (ROS) sources.[1] NADPH Oxidase 2 (NOX2) is a primary driver of neuroinflammation and tissue damage in pathologies ranging from Traumatic Brain Injury (TBI) to Alzheimer’s Disease (AD).

This guide focuses on the indoline-based class of NOX2 inhibitors , specifically the seminal compound GSK2795039 and its optimized analogs like NCATS-SM7270 .[2][3][4][5] Unlike non-specific inhibitors (e.g., diphenyleneiodonium) or controversial scavengers (e.g., apocynin), indoline-based small molecules offer a validated mechanism of action: competitive inhibition of NADPH binding . This document details their chemical architecture, synthesis, mechanism, and critical experimental protocols for validation.

The Indoline Scaffold: Chemical Architecture & Synthesis

Structural Rationale

The core pharmacophore of this class is the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine scaffold.[2][3][4]

  • GSK2795039: The first-in-class small molecule to demonstrate in vivo NOX2 inhibition.[6][7] It features a 7-azaindole core substituted with a sulfonamide and an indoline moiety.

  • NCATS-SM7270: An optimized analog where specific substitutions (e.g., cyclopropyl groups) improve pharmacokinetic properties and blood-brain barrier (BBB) penetration.

Key Structure-Activity Relationship (SAR) Insights:

  • Sulfonamide Functionality: Critical for NOX2 inhibitory activity.[7] Removal or major modification abolishes potency.

  • Indoline Moiety: Essential for binding affinity but represents a metabolic "soft spot." It is susceptible to oxidation by Aldehyde Oxidase (AO) , leading to rapid clearance in rodents (t1/2 ~12 min to 2 hours).

  • 7-Azaindole Core: Provides the planar geometry required to fit the NADPH binding pocket.

Optimized Synthetic Route

Early synthesis (e.g., patent literature) utilized harsh microwave conditions (150°C) resulting in low yields and complex purification.[3] Recent optimization (Potapov et al., 2025) established a robust protocol using Buchwald-Hartwig cross-coupling under milder conditions.

Protocol Summary:

  • Reagents: Dihalogenoindole building block + Sulfonamide block.

  • Catalyst System: Pd₂(dba)₃ / Xantphos (Replacing Pd(OAc)₂).[3]

  • Conditions: Reflux in 1,4-dioxane (Replacing microwave irradiation).

  • Outcome: Yields improved to ~53-56% with simplified column chromatography purification.

CompoundCore ScaffoldKey SubstituentMetabolic Stability
GSK2795039 7-azaindoleIsopropyl / Methyl-indolineLow (AO substrate)
NCATS-SM7270 7-azaindoleCyclopropyl modificationsImproved
IMBIOC-1 7-azaindoleIsomeric derivativeHigh Potency

Mechanism of Action

NADPH Competition

Unlike assembly inhibitors that target the p47phox-p22phox interaction (e.g., peptide inhibitors), indoline-based inhibitors function as competitive antagonists at the NADPH binding site of the NOX2 catalytic core (gp91phox).

  • Binding Mode: Molecular docking confirms the indoline scaffold occupies the adenosine-binding pocket of the FAD domain.

  • Consequence: This prevents electron transfer from NADPH to FAD, effectively shutting down the electron transport chain required to reduce molecular oxygen to superoxide (

    
    ).
    
Selectivity Profile

A critical advantage of GSK2795039 is its isoform selectivity.[8]

  • NOX2:

    
     (Cell-free and cell-based assays).
    
  • NOX1/NOX4: Significantly lower potency (

    
    ).
    
  • Xanthine Oxidase / eNOS: No significant inhibition, preventing off-target cardiovascular effects common with DPI.

NOX2_Inhibition_Mechanism cluster_inhibition Inhibition Event NADPH NADPH NOX2_Pocket NOX2 Binding Pocket (gp91phox FAD Domain) NADPH->NOX2_Pocket Native Binding GSK GSK2795039 (Indoline Inhibitor) GSK->NOX2_Pocket Competitive Blockade Electron_Transfer Electron Transfer (FAD -> Heme) NOX2_Pocket->Electron_Transfer Activates O2 Molecular Oxygen (O2) Electron_Transfer->O2 Reduces Superoxide Superoxide (O2-) O2->Superoxide ROS Generation

Figure 1: Mechanism of Action. GSK2795039 competitively occupies the NADPH binding pocket, preventing electron transfer.

Experimental Protocols (Technical Deep Dive)

To validate indoline-based inhibitors, researchers must distinguish between scavenging (artifact) and inhibition (mechanism). The following protocols are gold-standard.

Cell-Free ROS Assay (Amplex Red)

Use this to determine intrinsic


 without cellular permeability variables.
  • System: Recombinant human NOX2 (gp91phox/p22phox) membranes + cytosolic subunits (p47phox, p67phox, Rac1).

  • Reaction Mix: 50 mM Phosphate buffer (pH 7.4), 1 mM EGTA, 10 µM FAD, LiDS (activator).

  • Probe: 50 µM Amplex Red + 0.1 U/mL HRP (Horseradish Peroxidase).

  • Execution:

    • Incubate membranes + inhibitor (0.1 - 100 µM) for 10 min.

    • Initiate with 200 µM NADPH.

    • Measure fluorescence (Ex 530nm / Em 590nm) kinetically for 30 min.

  • Control: Use DPI (10 µM) as a positive control and Catalase to confirm

    
     specificity.
    
Cell-Based Specificity Assay (Cytochrome C Reduction)

Use HL-60 cells differentiated into neutrophil-like phenotype.

  • Differentiation: Treat HL-60 cells with 1.3% DMSO for 4-6 days to induce NOX2 expression.

  • Preparation: Wash cells in HBSS (Ca2+/Mg2+ free). Resuspend at

    
     cells/mL.
    
  • Assay:

    • Add Cytochrome C (100 µM).[8]

    • Add Inhibitor (GSK2795039) and incubate 15 min at 37°C.

    • Stimulation: Add PMA (100 nM) to trigger PKC-dependent p47phox phosphorylation/translocation.

  • Readout: Measure Absorbance at 550 nm .

    • Note: Use SOD (Superoxide Dismutase) in parallel wells to calculate the SOD-inhibitable fraction (true superoxide signal).

Experimental_Workflow Start Compound Screening Step1 Cell-Free Assay (Recombinant NOX2 + Amplex Red) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Decision1->Start No (Discard) Step2 Cell-Based Assay (HL-60 + Cyt C Reduction) Decision1->Step2 Yes Step3 Selectivity Panel (NOX1/4 HEK Transfectants) Step2->Step3 Step4 Metabolic Stability (Liver Microsomes + AO) Step3->Step4 Final Lead Candidate (e.g., NCATS-SM7270) Step4->Final

Figure 2: Validation Workflow. A stepwise filter to ensure potency, cellular efficacy, and isoform selectivity.

Therapeutic Applications & Pathological Relevance[3][5][9][10]

The indoline-based inhibitors have shown efficacy in models where oxidative stress drives the pathology.

Neurodegeneration (Alzheimer's & TBI)

NOX2 is highly expressed in microglia.[5] In AD, Amyloid-beta (Aβ) oligomers prime microglia, leading to chronic NOX2 activation.

  • Evidence: GSK2795039 treatment in mice (100 mg/kg) reduced microglial activation (Iba1+ staining) and prevented Aβ-induced behavioral deficits.

  • Mechanism: Inhibition of the "feed-forward" loop where ROS promotes further cytokine release (IL-1β, TNF-α).

Acute Pancreatitis

Systemic administration of GSK2795039 reduced serum amylase and tissue edema in cerulein-induced pancreatitis models, validating its potential for acute inflammatory conditions.

Challenges & Future Directions

The Metabolic Hurdle

The primary limitation of the first-generation indoline inhibitors (GSK2795039) is pharmacokinetics .

  • Issue: The indoline ring is rapidly oxidized by Aldehyde Oxidase (AO) in rodents.

  • Impact: Short half-life limits chronic efficacy studies in mice/rats without frequent dosing.

  • Solution: NCATS-SM7270 utilizes steric hindrance (cyclopropyl groups) to reduce AO susceptibility, significantly extending in vivo exposure.

Solubility

The planar 7-azaindole structure can lead to poor aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) or further chemical modification (polar side chains) are active areas of research.

References

  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor.[6] Antioxidants & Redox Signaling.[6] Link

  • Potapov, K. V., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.[1][2][3][4][5] International Journal of Molecular Sciences. Link

  • Reis, J., et al. (2020). NOX2 inhibitor GSK2795039 metabolite identification towards drug optimization. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Seredenina, T., et al. (2023).[7][8] Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury.[9] Redox Biology. Link

  • Altenhöfer, S., et al. (2015). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement.[7] Antioxidants & Redox Signaling.[6] Link

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation methods for indoline derivatives

Application Note: Catalytic Hydrogenation Strategies for Indoline Scaffolds Strategic Overview: The Aromaticity Barrier Indoline (2,3-dihydro-1H-indole) scaffolds are ubiquitous in pharmacophores, serving as the structur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Strategies for Indoline Scaffolds

Strategic Overview: The Aromaticity Barrier

Indoline (2,3-dihydro-1H-indole) scaffolds are ubiquitous in pharmacophores, serving as the structural core for antihypertensives (Indapamide), benign prostatic hyperplasia treatments (Silodosin), and emerging kinase inhibitors.

Synthesizing indolines via the hydrogenation of indoles is the most atom-economic route, yet it presents a fundamental thermodynamic challenge: Aromaticity. The indole pyrrole ring is electron-rich and aromatic (resonance energy ~27-30 kcal/mol). Standard hydrogenation conditions often fail to reduce the heterocyclic ring selectively, leading to either no reaction, over-reduction to octahydroindole, or ring-opening.

The Solution: This guide focuses on "Activation-Reduction" strategies . By protonating the C3 position, we disrupt the aromatic system, generating a highly reactive iminium intermediate that is susceptible to mild hydride transfer. We present two distinct protocols:

  • Heterogeneous Batch Processing: A robust, cost-effective method for achiral or racemic synthesis using Pd/C in aqueous acidic media.

  • Asymmetric Homogeneous Catalysis: A high-value method for generating chiral indolines using Iridium-complexes with >95% enantiomeric excess (ee).[1]

Mechanistic Insight: Acid-Assisted Hydrogenation

Understanding the mechanism is critical for troubleshooting. Direct hydrogenation requires extreme pressures (100+ bar) and temperatures. The modern approach utilizes a Brønsted acid co-catalyst to lower the activation energy.[2]

Key Pathway:

  • Protonation: Acid attacks C3, breaking aromaticity and forming an iminium cation.[3]

  • Coordination: The metal catalyst coordinates with the iminium species.

  • Hydride Transfer: H2 is heterolytically cleaved; a hydride is transferred to C2.

Figure 1: The "Activation-Reduction" pathway. Acid protonation at C3 disrupts aromaticity, enabling mild reduction at C2.

Protocol A: Heterogeneous Hydrogenation (Robust/Green)

Application: Large-scale synthesis of racemic indolines. Key Advantage: Uses water as solvent; catalyst is recyclable.[3] Reference Standard: Based on Pd/C catalysis activated by H3PO4 [1].

Reagents & Equipment
  • Substrate: Unprotected Indole (1.0 equiv).

  • Catalyst: 5% Pd/C (Palladium on activated carbon). Loading: 5 mol%.

  • Activator: Phosphoric Acid (85% H3PO4).

  • Solvent: Deionized Water.

  • Gas: Hydrogen (H2) balloon or low-pressure cylinder (1 atm).

Step-by-Step Methodology
  • Charge Reactor: In a round-bottom flask, suspend Indole (2.0 mmol) in water (5.0 mL).

  • Acid Activation: Add H3PO4 (1.0 equiv, 2.0 mmol) dropwise.

    • Note: The mixture may initially appear biphasic. The acid helps solubilize the indole by forming the indolium salt.

  • Catalyst Addition: Carefully add 5% Pd/C (10 wt% relative to substrate) under an inert atmosphere (Ar or N2) to prevent ignition.

  • Hydrogenation:

    • Purge the flask with H2 gas (balloon pressure is sufficient for this activated system).

    • Stir vigorously at Room Temperature (25°C) .

    • Time: 2–6 hours. Monitor via TLC (Indole Rf ~0.6, Indoline Rf ~0.3 in Hex/EtOAc).

  • Work-up:

    • Filter the catalyst through a Celite pad. Wash with Ethyl Acetate.

    • Neutralization (Critical): The filtrate is acidic. Basify to pH >9 using saturated NaHCO3 or 1M NaOH to liberate the free indoline base.

    • Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

Performance Metrics:

Parameter Value
Conversion >98%
Selectivity >99% (No octahydroindole)

| Pressure | 1 atm (Balloon) |

Protocol B: Asymmetric Homogeneous Hydrogenation

Application: Enantioselective synthesis of chiral indolines (e.g., C2-substituted).[1][4][5][6][7][8][9] Key Advantage: High enantioselectivity (>90% ee) for difficult aryl-substituted indoles.[6] Reference Standard: Iridium-ZhaoPhos catalytic system [2].

Reagents & Equipment
  • Substrate: 2-substituted Indole (Unprotected).

  • Pre-Catalyst: [Ir(COD)Cl]2.

  • Ligand: (R,R)-ZhaoPhos (Ferrocene-based bisphosphine-thiourea).

  • Activator: L-Camphorsulfonic acid (L-CSA) or stoichiometric HCl.

  • Solvent: Toluene/DCM (1:1 v/v).

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology
  • Catalyst Preparation (In Glovebox):

    • Mix [Ir(COD)Cl]2 (1.0 mol%) and (R,R)-ZhaoPhos (2.2 mol%) in Toluene/DCM.

    • Stir for 30 mins to form the active chiral complex.

  • Reaction Assembly:

    • Add the Indole substrate (0.5 mmol).

    • Add the Brønsted acid activator (L-CSA, 1.0 equiv).

    • Scientific Insight: The thiourea moiety in the ligand binds the anion of the acid/substrate ion pair, directing the stereochemistry via H-bonding interactions.

  • Pressurization:

    • Seal the autoclave. Purge with H2 (3x).

    • Pressurize to 600 psi (40 bar) .

    • Note: Higher pressure favors the hydrogenation rate over catalyst deactivation.

  • Reaction:

    • Stir at Room Temperature for 12–24 hours.

  • Purification:

    • Vent H2 carefully.

    • Basify with sat. NaHCO3.

    • Purify via flash column chromatography on silica gel.

Figure 2: Workflow for Iridium-catalyzed asymmetric hydrogenation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningIndolines are secondary amines and can bind metals. Increase acid load to keep product protonated (ammonium salt is non-coordinating).
Low ee% (Protocol B) Background ReactionEnsure temperature is controlled. Higher temps (>40°C) often increase racemic background hydrogenation.
Over-reduction Excessive PressureIn Protocol A, if octahydroindole forms, switch from Pt/C (more active) to Pd/C and reduce reaction time.
Substrate Solubility Salt FormationIndolium salts can precipitate in non-polar solvents. Use TFE (Trifluoroethanol) or co-solvents like DCM.

References

  • Heterogeneous Pd/C in Water

    • Title: Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst.[10]

    • Source:Chinese Journal of C
    • URL:[Link]

  • Ir-Catalyzed Asymmetric Hydrogenation

    • Title: Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investig
    • Source:CCS Chemistry (Chinese Chemical Society).
    • URL:[Link]

  • Transfer Hydrogenation (Organocatalysis)

    • Title: Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles.[7]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

  • General Review

    • Title: Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.[4][11][8]

    • Source:Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Selective Reduction of Acetyl-Indolines

Introduction: The Strategic Importance of Indoline Scaffolds and the Nuances of Acetyl Group Reduction The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Indoline Scaffolds and the Nuances of Acetyl Group Reduction

The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The N-acetyl group is frequently employed as a protecting group or a key pharmacophoric element. Its selective reduction to the corresponding N-ethylindoline or controlled partial reduction to an N-acetaldehyde intermediate is a critical transformation in the synthesis of novel therapeutics. However, the inherent stability of the amide bond presents a significant challenge, often requiring harsh reaction conditions that can compromise other sensitive functional groups within a complex molecule.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern reagents and field-proven protocols for the selective reduction of N-acetyl-indolines. We will delve into the mechanistic underpinnings of various reducing agents, offering a rationale for their selection based on desired outcomes—be it complete reduction to the amine or partial reduction to the aldehyde. The protocols described herein are designed to be robust and reproducible, emphasizing chemoselectivity and operational simplicity.

Understanding the Landscape of Amide Reduction: A Mechanistic Overview

The reduction of an amide, such as an N-acetylindoline, can proceed through different pathways depending on the chosen reagent, leading to various products.[1][2] The primary goals are typically either complete reduction to the corresponding amine (N-ethylindoline) or partial reduction to the aldehyde (N-(2-oxoethyl)indoline). The choice of reagent is paramount in dictating the outcome.

Hydride-Based Reductions: The Workhorses of Amide Reduction

Hydride reagents, such as those based on aluminum and boron, are the most common tools for amide reduction.[3] Their reactivity and selectivity are modulated by the metal center and its substituents.

  • Aluminum Hydrides:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ readily reduces amides to amines.[4][5][6] Its high reactivity, however, limits its use in the presence of other reducible functional groups like esters, ketones, or nitriles.[7] The reaction proceeds through the coordination of the aluminum to the amide oxygen, followed by hydride transfer.

    • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a sterically hindered and less reactive hydride source compared to LiAlH₄.[8] This characteristic allows for the partial reduction of tertiary amides, like N-acetylindolines, to aldehydes, particularly at low temperatures (-78 °C).[9][10] At higher temperatures, over-reduction to the amine can occur.

  • Boranes and Borohydrides:

    • Borane (BH₃): Borane and its stable complexes, such as BH₃·THF or BH₃·SMe₂, are highly effective for the reduction of amides to amines.[11][12][13] Borane is a Lewis acidic reagent that activates the amide carbonyl towards reduction.[11] It generally exhibits better functional group tolerance than LiAlH₄.[11]

    • Sodium Borohydride (NaBH₄): In its native form, NaBH₄ is generally not reactive enough to reduce amides.[7][11] However, its reducing power can be enhanced by the addition of activating agents like acids (e.g., trifluoroacetic acid) or Lewis acids, or by using activating agents like triflic anhydride (Tf₂O).[14][15][16]

Catalytic Hydrosilylation: A Milder and More Selective Approach

Catalytic hydrosilylation has emerged as a powerful and chemoselective method for amide reduction.[17][18] This technique employs silanes as the hydride source in the presence of a metal or organocatalyst. A key advantage is the excellent functional group tolerance, allowing for the reduction of amides in the presence of esters, nitro groups, and other sensitive functionalities.[14][18]

Diagram 1: General Pathways for Acetyl-Indoline Reduction

G AcetylIndoline N-Acetylindoline Amine N-Ethylindoline AcetylIndoline->Amine Complete Reduction (e.g., LiAlH₄, BH₃·THF) Aldehyde N-(2-Oxoethyl)indoline AcetylIndoline->Aldehyde Partial Reduction (e.g., DIBAL-H, -78°C)

Caption: Possible reduction products of N-acetylindoline.

Comparative Analysis of Reducing Agents for Acetyl-Indoline

The selection of an appropriate reducing agent is contingent on the desired product and the presence of other functional groups in the substrate. The following table summarizes the performance of common reagents for the reduction of tertiary amides, which is structurally analogous to N-acetylindoline.

Reagent/SystemProductTypical ConditionsAdvantagesDisadvantages
LiAlH₄ AmineTHF, 0 °C to refluxHigh yielding, potentPoor chemoselectivity, pyrophoric
BH₃·THF AmineTHF, 0 °C to refluxGood functional group toleranceMoisture sensitive
DIBAL-H AldehydeToluene or DCM, -78 °CAllows for partial reductionTemperature sensitive, over-reduction possible
Catalytic Hydrosilylation AmineSilane, catalyst (e.g., Zn, Fe)Excellent chemoselectivity, mildCatalyst may be expensive or air-sensitive
NaBH₄/Tf₂O AmineTHF, rtUses stable NaBH₄, rapidRequires stoichiometric activator

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the selective reduction of N-acetylindoline.

Protocol 1: Complete Reduction to N-Ethylindoline using Borane-THF Complex

This protocol is designed for the complete and chemoselective reduction of the acetyl group to an ethyl group, yielding N-ethylindoline.

Materials:

  • N-acetylindoline

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-acetylindoline (1 equivalent). Dissolve the substrate in anhydrous THF (approximately 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: Slowly add the borane-THF complex solution (1.1 equivalents) dropwise to the stirred solution.[12] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[12][19]

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane.[12] Note: Effervescence will be observed.

  • Acidification: Add 1 M HCl to the mixture until it is acidic (pH ~1-2). This step is crucial to hydrolyze the amine-borane complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification and Second Extraction: Make the aqueous layer basic (pH ~9-10) by the careful addition of saturated NaHCO₃ solution. Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-ethylindoline.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Diagram 2: Workflow for Complete Reduction of Acetyl-Indoline

G cluster_reaction Reaction cluster_workup Workup Setup 1. Dissolve N-Acetylindoline in anhydrous THF at 0°C Addition 2. Add BH3·THF (1.1 eq) dropwise at 0°C Setup->Addition Stir 3. Warm to RT and stir for 8-12h (Monitor by TLC) Addition->Stir Quench 4. Quench with MeOH at 0°C Stir->Quench Acidify 5. Acidify with 1M HCl Quench->Acidify Extract1 6. Aqueous Extraction Acidify->Extract1 Basify 7. Basify with NaHCO3 Extract1->Basify Extract2 8. Organic Extraction Basify->Extract2 Dry 9. Dry and Concentrate Extract2->Dry Purify 10. Purify by Column Chromatography Dry->Purify

Caption: Step-by-step workflow for borane reduction.

Protocol 2: Partial Reduction to N-(2-Oxoethyl)indoline using DIBAL-H

This protocol details the partial reduction of the acetyl group to an aldehyde, which requires careful temperature control to prevent over-reduction.

Materials:

  • N-acetylindoline

  • Diisobutylaluminum hydride (DIBAL-H) (1 M in toluene or hexanes)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rochelle's salt (potassium sodium tartrate) solution (aqueous)

  • Ethyl acetate or DCM for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-acetylindoline (1 equivalent) in anhydrous toluene or DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the addition.[10]

  • Addition of DIBAL-H: Slowly add DIBAL-H solution (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.[9]

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: While maintaining the temperature at -78 °C, slowly add methanol dropwise to quench the excess DIBAL-H.

  • Warm-up and Workup: Allow the reaction to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. This can take several hours and helps to break up the aluminum salt emulsion.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often sensitive and may require immediate use or purification by flash column chromatography at low temperature.

Reaction Monitoring and Product Characterization

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reduction.[19][20] A co-spot of the starting material and the reaction mixture will clearly show the consumption of the starting material and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS can provide information on the conversion and the presence of any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. For the complete reduction to N-ethylindoline, the appearance of a characteristic ethyl group signal (a quartet and a triplet) and the disappearance of the acetyl methyl singlet are key indicators. For the partial reduction, the appearance of an aldehyde proton signal (~9-10 ppm) is diagnostic.

  • Infrared (IR) Spectroscopy: The disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the appearance of an aldehyde carbonyl stretch (~1725 cm⁻¹) can confirm the partial reduction. For the full reduction, the amide carbonyl peak will disappear entirely.

Troubleshooting and Key Considerations

  • Over-reduction with DIBAL-H: If the amine is observed as a major byproduct, it is likely that the reaction temperature was not maintained at -78 °C or that an excess of DIBAL-H was used.

  • Incomplete Reaction with Borane: If the starting material remains after an extended reaction time, adding an additional portion of the borane reagent may be necessary. Ensure all reagents and solvents are anhydrous, as water will quench the reducing agent.

  • Difficult Workup with Aluminum Reagents: The formation of gelatinous aluminum salts can complicate the workup. The use of Rochelle's salt or a carefully controlled quench with water and aqueous base can help to precipitate manageable solids.

Conclusion

The selective reduction of N-acetyl-indolines is a versatile transformation that can be tailored to yield either the corresponding N-ethyl amine or the N-acetaldehyde derivative. The choice between powerful reducing agents like LiAlH₄ and BH₃ for complete reduction, and sterically hindered reagents like DIBAL-H for partial reduction, allows for precise control over the synthetic outcome. By understanding the underlying mechanisms and adhering to carefully controlled experimental protocols, researchers can effectively utilize these methods to advance their synthetic programs in drug discovery and development.

References

  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC.
  • Borane & Borane Complexes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Controlled Reduction of Activated Primary and Secondary Amides into Aldehydes with Diisobutylaluminum Hydride | Request PDF - ResearchGate.
  • DIBAL-H Reduction - Organic Synthesis.
  • Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride - Organic & Biomolecular Chemistry (RSC Publishing).
  • Reduction of Amides to Amines and Aldehydes - Chemistry Steps.
  • (PDF) Selective Reduction of Amides to Amines by Boronic Acid Catalyzed Hydrosilylation.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis.
  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC.
  • Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry.
  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
  • Stereogenic cis-2-substituted-N-acetyl-3-hydroxy-indolines via ruthenium(ii)-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation - PubMed.
  • Hydrosilyation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine synthesis by amide reduction - Organic Chemistry Portal.
  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - ACS Publications.
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function | Journal of the American Chemical Society.
  • Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions.
  • Reduction of amides by boranes | Request PDF - ResearchGate.
  • Chemoselective reduction of carboxamides - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00244G.
  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains - YouTube.
  • Amide reduction - Grokipedia.
  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. - BYJU'S.
  • Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. | Request PDF - ResearchGate.
  • Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2system | Semantic Scholar.
  • (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one - ResearchGate.
  • Catalytic Amide Reductions under Hydrosilylation Conditions - Diva-Portal.org.
  • Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents | The Journal of Organic Chemistry - ACS Publications - ACS.org.
  • Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC.
  • A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination - Benchchem.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Lithium aluminium hydride - Wikipedia.
  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - PMC.
  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC.
  • Amide Reduction List of Reagents.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
  • Amide Workup - Biofilm Inhibitor Synthesis.
  • A) Examples of amide reduction in pharma industries. B) Strategies for... - ResearchGate.
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
  • US4210590A - Reduction of indole compounds to indoline compounds - Google Patents.
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH.
  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.

Sources

Method

Application Note: Scaled-Up Isolation of 1-(Indolin-6-yl)ethanol from Microsomal Incubations

Abstract & Scientific Rationale The isolation of specific Phase I metabolites is a critical step in structural elucidation and toxicity profiling during preclinical drug development. This guide details the protocol for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The isolation of specific Phase I metabolites is a critical step in structural elucidation and toxicity profiling during preclinical drug development. This guide details the protocol for the biocatalytic generation and isolation of 1-(indolin-6-yl)ethanol from its precursor, 1-(indolin-6-yl)ethanone (6-acetylindoline), using liver microsomes.

While liver microsomes are traditionally associated with cytochrome P450 (CYP) oxidations, they also harbor NADPH-dependent carbonyl reductases (e.g., 11


-HSD1 and specific SDRs) capable of stereoselective ketone reduction. This protocol addresses the specific challenge of scaling up a microsomal incubation from an analytical (microliter) scale to a preparative (milliliter) scale to isolate sufficient mass for NMR/MS characterization, while managing the solubility limits of the indoline scaffold and the cost of co-factors.
Chemical Transformation

The target reaction is the stereoselective reduction of the acetyl group at the C6 position of the indoline ring.

Reaction: 1-(Indolin-6-yl)ethanone + NADPH + H+


1-(Indolin-6-yl)ethanol + NADP+

Experimental Logic & Workflow

The "Scale-Up" Dilemma

Standard metabolic stability assays use 1


M substrate in 100 

L volumes. To isolate metabolites, we must increase substrate concentration (to maximize yield) without saturating the enzyme or causing toxicity (substrate inhibition).
  • Strategy: We utilize a fed-batch approach or optimized bulk loading (50–100

    
    M) combined with an NADPH-regenerating system to maintain driving force over longer incubation times (60–120 min).
    
Visualizing the Workflow

The following diagram outlines the critical path from incubation to isolated product.

G Substrate Precursor: 1-(Indolin-6-yl)ethanone Incubation Bulk Incubation (37°C, 60-120 min) Substrate->Incubation Microsomes Liver Microsomes (RLM/HLM) Microsomes->Incubation Quench Quench & Protein Precipitation Incubation->Quench + Ice Cold ACN Extraction LLE Extraction (Ethyl Acetate) Quench->Extraction Supernatant Purification Semi-Prep HPLC Isolation Extraction->Purification Organic Layer Product Target: 1-(Indolin-6-yl)ethanol Purification->Product

Figure 1: Workflow for the bio-generation and isolation of indoline metabolites.

Materials & Reagents

ComponentSpecificationPurpose
Substrate 1-(Indolin-6-yl)ethanone (>98% purity)Precursor for reduction.
Enzyme Source Liver Microsomes (Human/Rat)Contains CYPs and Reductases (20 mg/mL stock).
Buffer 100 mM Potassium Phosphate (pH 7.4)Physiological pH maintenance.
Co-factor System NADPH Regenerating SystemSustains reaction; cheaper than pure NADPH.
Extractant Ethyl Acetate (HPLC Grade)High recovery efficiency for indolines.
Quench Ice-cold Acetonitrile (ACN)Precipitates microsomal proteins.

Note on Co-factors: The regenerating system typically consists of:

  • NADP+ (1.3 mM)

  • Glucose-6-phosphate (3.3 mM)

  • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

  • Magnesium chloride (3.3 mM)

Detailed Protocols

Phase 1: Analytical Optimization (Pilot Study)

Before wasting expensive microsomes on a bulk run, validate the conversion rate.

  • Preparation: Thaw microsomes on ice.

  • Incubation: In a 96-well plate, incubate substrate (10

    
    M) with microsomes (0.5 mg/mL) and NADPH system.
    
  • Time-Course: Quench aliquots at 0, 15, 30, and 60 minutes.

  • Analysis: Analyze by UPLC-MS. Look for the appearance of the alcohol peak (+2 Da mass shift from ketone,

    
     transition typically M+H+2).
    
  • Criteria: Proceed to bulk only if >10% turnover is observed at 60 mins.

Phase 2: Bulk Preparative Incubation (Scale-Up)

Target Volume: 50 mL | Target Yield: ~0.1 - 0.5 mg (sufficient for NMR)

  • Buffer Prep: Pre-warm 48 mL of 100 mM Potassium Phosphate buffer (pH 7.4) to 37°C in a shaking water bath.

  • Enzyme Addition: Add Liver Microsomes to a final concentration of 1.0 mg/mL (higher than analytical to drive conversion).

  • Substrate Addition: Spike 1-(indolin-6-yl)ethanone to a final concentration of 50

    
    M .
    
    • Tip: Dissolve substrate in DMSO first. Keep final DMSO <0.5% (v/v) to avoid enzyme inhibition.

  • Initiation: Add the NADPH Regenerating System (5 mL of 10x concentrate).

  • Incubation: Shake at 37°C for 120 minutes .

    • Mid-point Spike (Optional): If the enzyme is robust but substrate is depleted, add another aliquot of substrate at 60 mins.

  • Termination: Stop the reaction by adding 50 mL (1:1 volume) of ice-cold Acetonitrile.

  • Clarification: Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins. Collect the supernatant.

Phase 3: Extraction and Isolation
  • Solvent Evaporation: Remove the organic quench solvent (ACN) from the supernatant using a rotary evaporator or nitrogen stream (keep temp <40°C). You will be left with the aqueous buffer phase.

  • Liquid-Liquid Extraction (LLE):

    • Add Ethyl Acetate (3 x 50 mL) to the aqueous phase.

    • Shake vigorously and allow layers to separate. Indolines partition well into EtOAc.

    • Collect the upper organic layers.

  • Drying: Dry the combined organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Reconstitution: Dissolve the residue in 500

    
    L of 1:1 Water:Methanol.
    
  • Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

      
      m, 9.4 x 250 mm).
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Gradient: 5% ACN to 95% ACN over 20 minutes.

    • Collection: Collect the fraction corresponding to the alcohol metabolite (identified by MS or UV retention time shift).

Mechanism of Action

The reduction of the carbonyl group on the indoline scaffold is mediated by NADPH-dependent reductases. Unlike aromatic hydroxylation (typical of CYPs), this reaction involves the hydride transfer from NADPH to the carbonyl carbon.

Pathway Ketone 1-(Indolin-6-yl)ethanone (Ketone) Complex Enzyme-Substrate Complex Ketone->Complex Alcohol 1-(Indolin-6-yl)ethanol (Secondary Alcohol) Complex->Alcohol Reductase (CBR/SDR/CYP) NADP NADP+ Complex->NADP NADPH NADPH + H+ NADPH->Complex

Figure 2: Biotransformation pathway. The ketone is reduced to a secondary alcohol, creating a chiral center.

Validation & Quality Control

To ensure the isolated product is valid:

  • Mass Spectrometry: The product should show a parent ion of

    
    .
    
    • Example: If Precursor MW is 161, Product MW is 163.

  • Chiral Chromatography: The biological reduction is often stereoselective. Analyze the isolated product on a Chiralcel OD-H or AD-H column to determine the enantiomeric excess (ee%).

  • Stability: Indolines can be prone to oxidation (to indoles). Store isolated fractions under nitrogen at -20°C.

References

  • FDA Guidance for Industry. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (2020). U.S. Food and Drug Administration. Link

  • Corning Life Sciences. Liver Microsomes & S9 Fractions: Assays and Protocols. (Standard industry protocols for microsomal incubation). Link

  • Guengerich, F. P. (2001). Analysis and characterization of enzymes and metabolites.[1][2][3][4][5] Current Protocols in Toxicology. (Seminal text on metabolite isolation). Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction.[6][7][8][9] Chemistry & Biodiversity.[8] (Mechanistic insight into carbonyl reduction). Link

Sources

Application

Scale-Up Synthesis Procedures for 6-Substituted Indoline Alcohols: A Comprehensive Protocol and Application Note

Executive Summary & Mechanistic Rationale The 6-substituted indoline core is a privileged pharmacophore embedded in numerous biologically active natural products (e.g., akuammiline alkaloids) and synthetic therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 6-substituted indoline core is a privileged pharmacophore embedded in numerous biologically active natural products (e.g., akuammiline alkaloids) and synthetic therapeutics, including multi-target receptor tyrosine kinase inhibitors like Nintedanib[1]. Scaling up the synthesis of 6-substituted indoline alcohols presents unique challenges, primarily concerning the preservation of chiral centers during late-stage functionalization, chemoselectivity during reduction, and the management of reaction kinetics and heat transfer at scale[2].

This application note details a field-proven, scalable methodology for synthesizing chiral 6-substituted indoline alcohols. The strategy leverages a highly enantioselective N-heterocyclic carbene (NHC) and Ruthenium (Ru) cooperative catalytic system to establish the stereogenic quaternary carbon center[3], followed by a chemoselective reduction protocol.

Causality in Reagent Selection for Reduction

The choice of reducing agent is the most critical parameter in this workflow. Standard aggressive hydrides (like


) often lead to unintended reductive cyclization, forming furoindolines[4]. To prevent this and isolate the pure indoline alcohol, we employ 9-borabicyclo[3.3.1]nonane (9-BBN) . 9-BBN provides mild, highly chemoselective reduction of the ester/acid unit to the alcohol while maintaining the chiral integrity of the 3,3′-oxindole skeleton[5]. Alternatively, in complex alkaloid total syntheses where basic tertiary amines are present, 

is utilized to afford the alcohol with concomitant borylation of the amine, which fortuitously masks the basic site and dramatically facilitates downstream purification[6].

Process Flow & Pathway Visualization

The following diagram illustrates the gram-scale workflow, highlighting the transition from the oxindole enal precursor to the isolated 6-substituted indoline alcohol.

Workflow N1 6-Substituted Oxindole Enal (Starting Material) N2 NHC/Ru Cooperative Catalysis (Asymmetric Benzylation) N1->N2 [Cp*Ru(MeCN)3]PF6, NHC Precatalyst N3 Chiral Indoline Ester Intermediate N2->N3 CHCl3/MeOH, 25°C Gram-Scale N4 Chemoselective Reduction (9-BBN or LiBH4) N3->N4 Isolation & Drying N5 6-Substituted Indoline Alcohol (Target Product) N4->N5 THF, 65°C (9-BBN) or RT (LiBH4) N6 In-Process Control (IPC) HPLC (ee%) & NMR N5->N6 Quality Validation

Fig 1: Gram-scale synthetic workflow for 6-substituted indoline alcohols via NHC/Ru catalysis.

Quantitative Data: Reduction Method Comparison

To guide process chemists in selecting the appropriate reduction methodology during scale-up, the following table summarizes the causal relationship between the chosen hydride source, the resulting yield, and the structural outcome based on recent literature[6],[4].

Reduction MethodSubstrate TypeReagentScale-Up ConditionsYield (%)Enantiomeric Excess (ee %)Chemoselective Outcome / Key Advantage
Method A 3,3'-Oxindole Ester9-BBNTHF, 65°C, 12h76%96%Exclusively yields indoline alcohol; maintains chiral integrity.
Method B Indoline Lactone/Ester

THF, RT, 4h69%N/A*Yields alcohol with concomitant amine borylation; aids purification.
Method C 3,3'-Oxindole Amide

THF, 0°C to RT60%98%Divergent: Promotes reductive cyclization to furoindoline.

*Note: ee% for Method B depends on prior asymmetric steps; the borylation itself does not erode existing stereocenters.

Scale-Up Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the reaction trajectory can be verified before proceeding to the next unit operation.

Protocol A: NHC/Ru-Catalyzed Asymmetric Benzylation (10 mmol Gram-Scale)

This step establishes the chiral 3,3′-disubstituted oxindole framework prior to alcohol formation[7].

Materials:

  • 6-substituted isatin-derived enal (10.0 mmol, 1.0 equiv.)

  • Benzylic derivative (20.0 mmol, 2.0 equiv.)

  • 
     (1.0 mmol, 10 mol %)
    
  • NHC precatalyst (0.25 mmol, 2.5 mol %)

  • 
     (11.0 mmol, 1.1 equiv.)
    
  • Anhydrous

    
     (90 mL) and Anhydrous MeOH (10 mL)
    

Step-by-Step Procedure:

  • Preparation: In a rigorously dried 250 mL Schlenk flask equipped with a magnetic stir bar, add

    
     (90 mL) and MeOH (10 mL) under a positive pressure of nitrogen.
    
  • Catalyst Activation: Add the NHC precatalyst and stir at 25°C for 30 minutes to ensure complete dissolution and activation.

  • Reagent Addition: Sequentially add the 6-substituted isatin-derived enal, the benzylic derivative,

    
    , and 
    
    
    
    .
  • Reaction: Seal the system and stir vigorously at 25°C for 20 hours. Causality Note: Vigorous stirring is critical at this scale because the biphasic solid-liquid nature of the carbonate base limits the mass transfer rate.

  • Workup: Filter the mixture through a short pad of Celite to remove inorganic salts and Ru-catalyst residues. Wash the pad with EtOAc (3 × 50 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to afford the chiral indoline ester.

Self-Validation (IPC 1): Perform chiral HPLC analysis on the isolated product. The reaction is validated if the enantiomeric excess (ee) is


 96%. A drop in ee indicates moisture ingress or incomplete NHC activation.
Protocol B: Chemoselective Reduction to 6-Substituted Indoline Alcohol

This protocol utilizes 9-BBN to prevent the formation of tricyclic furoindolines, ensuring the primary alcohol is the sole product[3].

Materials:

  • Chiral indoline ester from Protocol A (5.0 mmol, 1.0 equiv.)

  • 9-BBN (0.5 M in THF, 30 mL, 15.0 mmol, 3.0 equiv.)

  • Anhydrous THF (20 mL)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve the chiral indoline ester in anhydrous THF (20 mL) in a 100 mL two-neck round-bottom flask under argon.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Add the 9-BBN solution dropwise via an addition funnel over 15 minutes. Causality Note: Dropwise addition controls the initial exothermic complexation, preventing thermal degradation of the oxindole core.

  • Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65°C for 12 hours.

  • Quenching (Critical Safety Step): Cool the mixture to 0°C. Carefully add MeOH (10 mL) dropwise, followed by

    
     (10 mL). Caution: Vigorous hydrogen gas evolution will occur.
    
  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel chromatography to yield the 6-substituted indoline alcohol (Typically ~76% yield).

Self-Validation (IPC 2): Perform an


 NMR aliquot check. The disappearance of the ester methoxy protons (if a methyl ester was used, ~3.7 ppm) and the appearance of the primary alcohol methylene protons (~3.5-4.0 ppm as a multiplet) confirm successful reduction. The absence of a characteristic hexahydropyrrolo[2,3-b]indole signal validates the chemoselectivity of 9-BBN over reductive cyclization.

References

  • Asymmetric redox benzylation of enals enabled by NHC/Ru cooperative catalysis Source: Science Advances / PubMed Central URL:[Link]

  • Enantioselective Total Syntheses of Methanoquinolizidine-Containing Akuammiline Alkaloids and Related Studies Source: Journal of the American Chemical Society / PubMed Central URL:[Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

  • 6-position substituted indoline, production and use thereof as a medicament (EP1224170B1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management for 1-(Indolin-6-yl)ethanol

Ticket ID: IND-OX-6YL Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Critical Alert: Why is my sample degrading? The Core Issue: Users frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-OX-6YL Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Alert: Why is my sample degrading?

The Core Issue: Users frequently report that 1-(Indolin-6-yl)ethanol turns from a pale yellow oil/solid to a dark brown tar upon exposure to air or during silica chromatography. This is not typically the oxidation of the alcohol group (-OH) to a ketone. Instead, it is the oxidative dehydrogenation (aromatization) of the indoline ring to an indole.

The Mechanism: Indolines (2,3-dihydroindoles) possess a significant thermodynamic driving force to become indoles. The conversion restores the full aromaticity of the bicyclic system (10


-electrons).
  • Initiation: The secondary amine (N-H) is the weak link. Atmospheric oxygen or trace metal impurities abstract the hydrogen atom from the nitrogen, forming a nitrogen-centered radical.

  • Propagation: This radical delocalizes into the benzene ring, facilitating the abstraction of a hydrogen atom from the C2 or C3 position.

  • Aromatization: The loss of these hydrogens results in the formation of a double bond between C2 and C3, yielding the fully aromatic indole derivative.

Visualization: The Oxidation Pathway

The following diagram illustrates the radical-mediated pathway that converts your stable indoline intermediate into the unwanted indole byproduct.

IndolineOxidation cluster_env Accelerants Indoline 1-(Indolin-6-yl)ethanol (Indoline Core) Radical N-Centered Radical (Intermediate) Indoline->Radical H-Abstraction (O2 / Light / Base) Indole 1-(1H-Indol-6-yl)ethanol (Indole Impurity) Radical->Indole -H (Aromatization) Thermodynamic Drive Silica (Acidic) Silica (Acidic) Silica (Acidic)->Radical Trace Metals Trace Metals Trace Metals->Indoline

Caption: Figure 1. Radical-mediated oxidative dehydrogenation pathway of indoline to indole.

Storage & Handling Protocols

Q: How do I store 1-(Indolin-6-yl)ethanol long-term without degradation?

A: You must treat this compound as an air-sensitive amine . The secondary alcohol moiety is relatively stable, but the indoline nitrogen is the degradation trigger.

ParameterRecommended ConditionScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces atmospheric oxygen (

), preventing the initial radical abstraction.
Temperature -20°C or -80°CSlows kinetic rate of autoxidation.
Light Amber vials / Foil wrapUV light can cleave the N-H bond homolytically, initiating the radical chain.
State Solid / Oil (Solvent-free)Dissolved states (especially in ethers/chlorinated solvents) dissolve oxygen, accelerating degradation.
Additives 0.1% BHT (Optional)Butylated hydroxytoluene acts as a radical scavenger, terminating the oxidation chain.

Protocol: The "Double-Seal" Method

  • Flush the vial with Argon for 60 seconds.

  • Cap tightly and wrap the cap junction with Parafilm.

  • Place the vial inside a secondary jar containing a desiccant and an oxygen scavenger packet.

  • Store in the freezer.

Reaction Troubleshooting

Q: My yield is low, and I see a "spot-to-spot" conversion on TLC to a less polar compound. What is happening?

A: The "less polar" spot is likely the indole derivative. Indoles are generally less polar than their indoline counterparts because the lone pair on the nitrogen becomes part of the aromatic sextet, making it less available for hydrogen bonding with silica.

Troubleshooting Checklist:

  • Solvent Degassing: Did you sparge your solvents?

    • Fix: Sparging with balloon gas is often insufficient. Use the Freeze-Pump-Thaw method for critical reactions (3 cycles) to remove dissolved oxygen.

  • Base Selection: Are you using strong bases (e.g., KOtBu, NaH) in the presence of air?

    • Fix: Strong bases can deprotonate the indoline nitrogen, creating an amide anion that is extremely electron-rich and rapidly oxidizes. If a base is required, ensure strictly anaerobic conditions.

  • Metal Contamination: Are you using reagents derived from transition metal catalysis (e.g., Pd, Cu)?

    • Fix: Trace metals catalyze the dehydrogenation. Use metal scavengers (e.g., QuadraSil®) post-reaction if you suspect carryover.

Purification & Analysis (The Danger Zone)

Q: The compound looked pure in the flask, but turned black on the silica column. How do I purify it?

A: This is a classic "Silica-Induced Oxidation." Standard silica gel is slightly acidic (pH ~5-6). This acidity protonates the indoline nitrogen, and the high surface area combined with adsorbed oxygen creates a perfect catalytic surface for dehydrogenation.

Corrective Protocol: Neutralized Silica Chromatography

You must deactivate the silica gel before introducing your compound.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (TEA) or 1% NH₄OH to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent + 1% TEA.

  • Elution: Run your purification using the eluent without TEA (the column is already deactivated), or keep 0.5% TEA if the compound is extremely sensitive.

  • Speed: Do not let the compound sit on the silica. Flash chromatography should be completed in <20 minutes.

Visualization: Safe Purification Workflow

Follow this decision tree to prevent on-column decomposition.

PurificationWorkflow Start Crude Mixture (Contains Indoline) Check Is Silica Neutralized? Start->Check Risk HIGH RISK: Acidic sites catalyze oxidation to Indole Check->Risk No Prep Add 1% Triethylamine (TEA) to Slurry & Solvent Check->Prep No (Fix it) Run Perform Flash Chromatography (Fast Elution) Check->Run Yes Risk->Run Degradation Likely Prep->Run Dry Evaporate < 40°C Store under Argon Run->Dry

Caption: Figure 2. Decision tree for the purification of acid-sensitive indoline derivatives.

References

  • Mechanisms of Indoline Oxidation

    • Xue, J., et al. (2022).[1] Atmospheric oxidation mechanism and kinetics of indole initiated by[1] ·OH and ·Cl. Atmospheric Chemistry and Physics.

  • Base-Mediated Oxidation

    • Kim, Y., et al. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates. Organic Letters.

  • General Stability of Indoles/Indolines

    • Estévez, L., et al. (2023). Reactivity of indole derivatives towards oxygenated radicals. RSC Advances.

  • Purification Protocols

    • BenchChem Technical Support. Purification of Indole Derivatives by Column Chromatography.

Sources

Optimization

Stability of indoline alcohols under physiological conditions

Technical Support Center: Stability of Indoline Alcohols Welcome to the technical support center for researchers, scientists, and drug development professionals working with indoline alcohol derivatives. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Indoline Alcohols

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indoline alcohol derivatives. This guide provides in-depth answers to common questions and practical troubleshooting advice to ensure the stability and integrity of your compounds throughout your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles governing the stability of indoline alcohols under typical experimental and physiological conditions.

Q1: What are the primary degradation pathways for indoline alcohols under physiological conditions?

A1: Indoline alcohols are susceptible to several degradation pathways, primarily driven by their inherent chemical structure. The two most critical pathways to consider are oxidation and acid-catalyzed rearrangement .

  • Oxidation to Indoles (Aromatization): The indoline core can be readily oxidized to the corresponding indole.[1][2][3] This process, often referred to as aromatization, is a major metabolic transformation catalyzed by enzymes such as cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2][4] This is not a simple dehydration of the alcohol but a formal dehydrogenation process.[1][2] This transformation can dramatically alter the biological activity and potential toxicity of the parent compound.[2][4][5]

  • Acid-Catalyzed Rearrangement/Dehydration: The alcohol moiety, particularly if it is tertiary or benzylic, can be susceptible to acid-catalyzed elimination (dehydration) or rearrangement reactions.[6] While physiological pH (around 7.4) is generally mild, localized acidic microenvironments (e.g., within cellular lysosomes or in certain assay buffers) can promote these reactions.

Below is a diagram illustrating these key degradation pathways.

cluster_0 Degradation Pathways of Indoline Alcohols IndolineAlcohol Indoline Alcohol IndoleProduct Indole Derivative (Aromatization) IndolineAlcohol->IndoleProduct Oxidation (e.g., CYP450 Enzymes) RearrangementProduct Rearrangement / Dehydration Product IndolineAlcohol->RearrangementProduct Acid Catalysis (Low pH)

Caption: Primary degradation routes for indoline alcohols.

Q2: How does pH influence the stability of indoline alcohols?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions (pH < 6): As mentioned, low pH can catalyze the dehydration of the alcohol group, especially if it's secondary or tertiary, leading to the formation of an alkene.[6] The indoline nitrogen can also be protonated, which may alter the electron density of the ring system and potentially influence its oxidative stability.

  • Neutral to Physiological Conditions (pH 7-8): Most indoline alcohols exhibit reasonable stability in this range. However, enzymatic oxidation remains a primary concern in biological systems like cell culture media or liver microsome preparations.[1][2][4]

  • Basic Conditions (pH > 8): While generally more stable against acid-catalyzed rearrangement, strongly basic conditions can promote other reactions, such as deprotonation of the N-H group, which might facilitate different oxidative pathways.

Q3: Are indoline alcohols susceptible to enzymatic degradation?

A3: Yes, extensively. The primary enzymatic pathway is the "aromatase" activity of cytochrome P450 enzymes, which convert the indoline ring to an indole ring.[1][2] CYP3A4 has been identified as having the highest activity for this transformation with some indolines.[2][4] Flavin-containing monooxygenases (FMOs) can also metabolize the indoline ring, leading to products like N-hydroxyindoline.[1][2] This metabolic conversion is a critical consideration in drug development, as the resulting indole may have a completely different pharmacological and toxicological profile.[2][4]

Q4: What are the best practices for storing stock solutions of indoline alcohol compounds?

A4: To ensure the long-term integrity of your compounds, proper storage is essential.

  • Solvent: Use a dry, inert solvent like anhydrous DMSO. DMSO is hygroscopic and absorbed water can lead to compound precipitation upon freezing or hydrolysis over time.[7]

  • Temperature: Store stock solutions frozen at -20°C or, for maximum stability, at -80°C.[8][9]

  • Atmosphere: For highly sensitive compounds, overlaying the solution with an inert gas like argon or nitrogen before sealing can prevent oxidation.[7][8]

  • Light: Protect from light by using amber vials or storing them in the dark, as light can promote oxidative degradation.[7][8][10]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7][8]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides structured workflows and protocols to diagnose and solve common stability-related problems encountered during experiments.

Problem 1: My compound shows rapid degradation in my aqueous buffer/cell culture media. How do I investigate this?

This is a common issue indicating either chemical instability in the aqueous environment or enzymatic degradation by components in the media (e.g., from serum). The following workflow will help you pinpoint the cause.

Start Problem: Compound unstable in media Test1 Incubate compound in serum-free media vs. serum-containing media Start->Test1 Result1 Degradation only in serum-containing media? Test1->Result1 Conclusion1 Conclusion: Likely enzymatic degradation (e.g., esterases in serum) Result1->Conclusion1 Yes Test2 Incubate compound in pure buffer (e.g., PBS) at 37°C vs. 4°C Result1->Test2 No End Prepare fresh solutions immediately before use Conclusion1->End Result2 Degradation only at 37°C? Test2->Result2 Conclusion2 Conclusion: Likely chemical instability (hydrolysis, oxidation) accelerated by temperature Result2->Conclusion2 Yes Result2->End No (Compound is stable) Conclusion2->End

Caption: Workflow to diagnose compound instability in media.

Protocol: Preliminary Stability Screen in Aqueous Media

  • Preparation: Prepare a 10 mM stock solution of your indoline alcohol in anhydrous DMSO.

  • Test Solutions: Prepare three test solutions by spiking your stock solution to a final concentration of 10 µM in:

    • a) Your complete cell culture medium (e.g., DMEM + 10% FBS)

    • b) Your basal cell culture medium (e.g., DMEM without FBS)

    • c) A simple phosphate-buffered saline (PBS) solution, pH 7.4

  • Incubation: Incubate all three solutions at 37°C.

  • Time Points: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately stop any potential degradation by adding 2 volumes of ice-cold acetonitrile to each aliquot. This precipitates proteins and halts reactions. Centrifuge to pellet any precipitate.

  • Analysis: Analyze the supernatant from each time point by HPLC-UV.

  • Interpretation:

    • Degradation in (a) but not (b) or (c): Suggests enzymatic degradation from serum components.

    • Degradation in (a), (b), and (c): Suggests inherent chemical instability at 37°C in an aqueous environment.

    • No significant degradation: The initial problem may stem from other factors like adsorption to plastics.

Problem 2: I see multiple new peaks in my HPLC analysis after incubation. How do I design a definitive stability-indicating method?

The appearance of new peaks confirms degradation. A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active ingredient and the increase of degradation products without interference.[11][12][13] Developing one requires a forced degradation study.

Forced degradation studies (also called stress testing) are designed to intentionally degrade the compound to generate the likely degradation products.[14][15][16] This helps ensure your HPLC method can separate them from the parent peak.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagent and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 2-8 hoursTo generate acid-labile degradants.[17]
Base Hydrolysis 0.1 M NaOH, 60°C, 2-8 hoursTo generate base-labile degradants.[17]
Oxidation 3% H₂O₂, Room Temp, 24 hoursTo simulate oxidative degradation.[11][17]
Thermal 80°C (in solid state and solution), 48 hoursTo assess thermal stability.[17]
Photolytic Expose to UV/Vis light (ICH Q1B), Room TempTo assess light sensitivity.[17]

Protocol: Developing a Stability-Indicating HPLC Method

  • Perform Forced Degradation: Subject your compound to the conditions in Table 1. Aim for 5-20% degradation of the parent compound.[17] Over-stressing can lead to secondary degradants that are not relevant to real-world stability.[16]

  • Method Scouting: Analyze each stressed sample using a robust starting HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in each chromatogram. This ensures no degradation products are co-eluting.

  • Method Optimization: Adjust the gradient, mobile phase pH, or even column chemistry (e.g., trying a Phenyl-Hexyl or embedded polar group column) to achieve baseline separation between the parent peak and all major degradation products.[18]

  • Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[11][19]

References

  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Arom
  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "arom
  • Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. J. Willard Marriott Digital Library.
  • Synthesis of an indole by oxidation of the indoline.
  • Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide)
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
  • Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles. University of South Carolina Scholar Commons. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability-Indicating HPLC Method Development. Waters Corporation. [Link]

  • Compound storage made simple. Roylan Developments. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 6-Acetylindoline Reduction

Ticket ID: #AI-CHEM-6AC-RED Assigned Specialist: Dr. Aris (Senior Application Scientist, Process Chemistry) Status: Open Subject: Troubleshooting Low Yields in 6-Acetylindoline Reduction Workflows Triage & Diagnostics Us...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AI-CHEM-6AC-RED Assigned Specialist: Dr. Aris (Senior Application Scientist, Process Chemistry) Status: Open Subject: Troubleshooting Low Yields in 6-Acetylindoline Reduction Workflows

Triage & Diagnostics

User Query: "I am experiencing low yields in 6-acetylindoline reduction."

Specialist Analysis: In 6-acetylindoline chemistry, "reduction" is an ambiguous term that refers to two distinct, often conflated synthetic goals. To solve your yield issue, we must first identify which transformation you are attempting. The chemical behavior of the indole C2-C3 double bond vs. the C6-acetyl carbonyl requires opposing synthetic strategies.

Please review the decision tree below to locate your specific bottleneck.

Triage_Flowchart Start Start: Define 'Reduction' Decision Which functional group are you reducing? Start->Decision PathA The Heterocyclic Ring (Indole → Indoline) Decision->PathA Substrate is 6-Acetylindole PathB The Carbonyl Group (Ketone → Ethyl/Alcohol) Decision->PathB Substrate is 6-Acetylindoline GoalA Goal: 6-Acetylindoline (Preserving the Ketone) PathA->GoalA RiskA Risk: Over-reduction of ketone to alcohol/alkane GoalA->RiskA GoalB Goal: 6-Ethylindoline (Removing the Oxygen) PathB->GoalB RiskB Risk: N-Polymerization or Incomplete Conversion GoalB->RiskB

Figure 1: Diagnostic workflow to identify the specific chemical challenge. Pathway A focuses on chemoselectivity; Pathway B focuses on stability.

Protocol A: Selective Ring Reduction (Indole Indoline)

Scenario: You have 6-acetylindole and want to make 6-acetylindoline. The Problem: Standard hydrogenation (H2, Pd/C) often fails because the carbonyl group is easily reduced to an alcohol, or the reaction stalls due to catalyst poisoning by the secondary amine product.

The Solution: Chemoselective Ionic Hydrogenation

To reduce the C2-C3 double bond while strictly preserving the C6-ketone, you must avoid transition metal catalysis. The most robust method uses Sodium Cyanoborohydride (


)  in Acetic Acid (AcOH) .

Why this works: The indole C2-C3 bond is protonated by acetic acid to form an iminium ion species (indolenium), which is then trapped by the hydride. The ketone is less basic and remains unreactive at this pH.

Optimized Protocol
  • Stoichiometry: 1.0 eq 6-acetylindole : 3.0 eq

    
    .
    
  • Solvent: Glacial Acetic Acid (0.1 M concentration).

  • Procedure:

    • Dissolve 6-acetylindole in glacial acetic acid at 15°C (slight cooling prevents exotherms).

    • Add

      
       in portions over 30 minutes. Caution: HCN generation is possible; vent into a bleach scrubber.
      
    • Stir at Room Temperature (RT) for 2–4 hours.

  • Critical Workup (The Yield Killer):

    • Issue: Upon basification, the product (secondary amine) can form emulsions or oxidize back to indole.

    • Fix: Pour into ice water. Basify with 50% NaOH slowly to pH > 10 (ensure Indoline is deprotonated). Extract immediately with DCM.

    • Stabilization: If not using immediately, store under

      
       in the dark. Indolines oxidize in air.
      

Protocol B: Carbonyl Reduction (Ketone Ethyl)

Scenario: You have 6-acetylindoline and want to reduce the acetyl group to an ethyl group. The Problem: Low yields here are usually caused by N-interference . The free amine (NH) of the indoline is nucleophilic and sensitive to oxidation. Subjecting a free indoline to harsh reduction conditions (like Wolff-Kishner or unbuffered Lewis acids) leads to polymerization ("tar") or complex mixtures.

The Solution: The "Protect-Reduce-Deprotect" Strategy

Do not reduce the ketone on a free indoline. You must mask the nitrogen first.

Step 1: N-Protection

Convert 6-acetylindoline to N-Boc-6-acetylindoline or N-Acetyl-6-acetylindoline .

  • Reagent:

    
    , 
    
    
    
    , DMAP (cat), DCM.
  • Yield Target: >95%.[1] This stabilizes the ring against oxidation.

Step 2: Ionic Hydrogenation (The Reduction)

Use Triethylsilane (


)  and Trifluoroacetic Acid (TFA) . This is superior to Clemmensen or Wolff-Kishner for electron-rich aromatics.
  • Mechanism: TFA protonates the ketone oxygen

    
     Carbocation forms 
    
    
    
    Silane delivers Hydride
    
    
    Alcohol intermediate
    
    
    Protonation/Elimination
    
    
    Second Hydride attack
    
    
    Ethyl group.
  • Protocol:

    • Dissolve N-protected substrate in TFA (acting as solvent and catalyst).

    • Add

      
       (2.5 eq) dropwise at 0°C.
      
    • Warm to RT and stir for 4–12 hours.

    • Note: If using N-Boc, the TFA will simultaneously deprotect the nitrogen, yielding the free 6-ethylindoline salt directly. If using N-Acetyl, the protecting group remains.

Step 3: Isolation

Evaporate TFA/Silane residues. Basify with


. Extract with EtOAc.[1]
Visualizing the Pathway (Protocol B)

Protocol_B Substrate 6-Acetylindoline (Unstable to acid/ox) Protection Step 1: Protection (Boc2O / DCM) Substrate->Protection Stabilize N-pair Intermediate N-Boc-6-Acetylindoline (Stable) Protection->Intermediate Reduction Step 2: Ionic Hydrogenation (Et3SiH / TFA) Intermediate->Reduction Ketone -> Ethyl Boc -> NH Product 6-Ethylindoline (TFA Salt) Reduction->Product One-pot

Figure 2: The recommended "Protect-Reduce" sequence to avoid polymerization. Direct reduction of the unprotected substrate is the primary cause of yield loss.

Troubleshooting Matrix: Common Failure Modes

If you followed the protocols above and still see low yields, cross-reference your observations with this table.

SymptomProbable CauseCorrective Action
Starting material recovered (Protocol A) pH too high (Indole not protonated).Ensure solvent is glacial acetic acid. If using methanol/acid mixtures, lower pH to <3.
Over-reduction to alcohol (Protocol A) Temperature too high or wrong reductant.Keep T < 20°C. Do NOT use

; it reduces ketones rapidly. Stick to

.
Black tar/Polymerization (Protocol B) Unprotected Nitrogen reacting.[2]Mandatory: Protect the indoline nitrogen (Boc/Ac) before subjecting it to TFA or Lewis Acids.
"Stuck" at Alcohol intermediate (Protocol B) Insufficient acid strength.The elimination of the hydroxyl group requires a strong acid. Ensure TFA is anhydrous. If stubborn, add catalytic

.
Product oxidizes during workup Air sensitivity of free indolines.Degas all workup solvents. Add antioxidants (e.g., BHT) to the ether/DCM during extraction if the product is stored.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (Pd/C, H2) to reduce 6-acetylindole to 6-acetylindoline? A: It is risky. While Pd/C reduces the double bond, it often reduces the ketone to an alcohol (secondary side reaction) or hydrogenolysis of the benzylic position occurs. Furthermore, the product (indoline) is a secondary amine that poisons the Pd catalyst, requiring high catalyst loadings or acid additives (like HCl), which further jeopardize the ketone. The


 method is far more chemoselective.

Q: Why not use Wolff-Kishner (Hydrazine/KOH) for the ketone reduction? A: Wolff-Kishner requires high temperatures (>180°C) and strong base. Indolines are prone to oxidative dehydrogenation (reverting to indoles) under these harsh conditions. Ionic hydrogenation (


) proceeds at room temperature and is much gentler on the heterocycle.

Q: My 6-acetylindoline is turning purple on the bench. What is happening? A: This is the "Indole/Indoline oxidative dimerization." Indolines are easily oxidized by air to radical cations, which couple to form colored dimers. Always store indolines as their HCl or TFA salts, or N-protected forms, which are shelf-stable.

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society.

  • Kursanov, D. N., et al. (1974). "Ionic Hydrogenation." Synthesis, 1974(9), 633-651. (Foundational text on Silane/TFA reductions).

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. (Review of indole/indoline manipulations).

  • Magnus, P., et al. (1987). "Exhaustive reduction of the indole nucleus." Tetrahedron. (Discusses over-reduction risks).

Sources

Optimization

Technical Support Center: Purification of 1-(Indolin-6-yl)ethanol Enantiomers

Topic: Chiral Resolution & Purification of 1-(Indolin-6-yl)ethanol Ticket ID: IND-6-ETH-RES-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Introduction: The Molecule & The Challenge You are likel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Resolution & Purification of 1-(Indolin-6-yl)ethanol Ticket ID: IND-6-ETH-RES-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Molecule & The Challenge

You are likely working with 1-(indolin-6-yl)ethanol , a critical intermediate in the synthesis of kinase inhibitors or bioactive indole alkaloids.

The Structural Challenge: Unlike simple phenyl-ethanols, this molecule contains a fused indoline ring .

  • Chiral Center: The secondary alcohol at the C6-position.

  • Interference Risk: The indoline nitrogen (N1) is a secondary amine. It is nucleophilic and basic.

    • In Enzymatic Resolution: The N1-amine can compete with the hydroxyl group for acylation (chemoselectivity issue).

    • In HPLC: The basic nitrogen interacts with silanol groups on stationary phases, causing severe peak tailing.

This guide provides two validated workflows to resolve these enantiomers: Enzymatic Kinetic Resolution (EKR) for scale-up and Chiral HPLC for analytical purity or small-scale prep.

Module 1: Enzymatic Kinetic Resolution (Biocatalysis)

User Query: "My reaction yield is good, but the enantiomeric excess (ee) is stalling at 80%. Also, I'm seeing a byproduct. What is happening?"

The Protocol: Lipase-Catalyzed Transesterification

The most robust method for resolving secondary benzylic-like alcohols is using Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435). The enzyme selectively acetylates the (R)-enantiomer (following Kazlauskas’ rule), leaving the (S)-alcohol untouched.

Standard Operating Procedure (SOP)
ParameterSpecificationReasoning
Enzyme Immobilized CAL-B (Novozym 435)High thermal stability; specific for secondary alcohols.
Acyl Donor Vinyl Acetate (5–10 equiv.)Irreversible reaction (tautomerizes to acetaldehyde), driving equilibrium.
Solvent MTBE or TolueneHydrophobic solvents preserve the enzyme's "lid" mechanism active conformation.
Temperature 30°C – 40°CBalance between rate and enantioselectivity (

-value).
Additives Molecular Sieves (4Å)Essential to remove trace water (prevents hydrolysis of the product ester).
Troubleshooting Guide (Q&A)

Q1: I see a byproduct with a different retention time. Is it the N-acetylated impurity?

  • Diagnosis: Yes. The indoline N-H is nucleophilic. If you use the free indoline, CAL-B can catalyze the formation of the amide (N-acylation) or it can occur chemically if vinyl acetate concentration is too high.

  • Solution (The "Self-Validating" Fix): Protect the nitrogen before resolution.

    • Convert 1-(indolin-6-yl)ethanol to N-Boc-1-(indolin-6-yl)ethanol .

    • The Boc group provides steric bulk and removes N-nucleophilicity.

    • Result: Exclusive O-acylation, higher

      
      -values (>200), and easier separation.
      

Q2: The reaction stops at 40% conversion. Why?

  • Diagnosis: Product inhibition (acetaldehyde) or enzyme deactivation.

  • Solution:

    • Ensure efficient stirring (acetaldehyde is volatile; let it escape).

    • Add more enzyme (load 20-50% w/w relative to substrate).

    • Check solvent dryness. Water causes the reverse reaction (hydrolysis).

Q3: How do I separate the (S)-alcohol from the (R)-ester?

  • Method: Flash Column Chromatography.

    • The (R)-acetate is significantly less polar (higher

      
      ) than the (S)-alcohol .
      
    • Eluent: Hexane/Ethyl Acetate (gradient 90:10 to 60:40).

Workflow Diagram: Enzymatic Resolution

EnzymaticResolution Start Racemic 1-(indolin-6-yl)ethanol Protect Step 1: N-Protection (Boc-Anhydride) Start->Protect Recommended Reaction Step 2: Kinetic Resolution (CAL-B + Vinyl Acetate in MTBE, 30°C) Protect->Reaction Check Monitoring (HPLC/TLC) Reaction->Check Check->Reaction < 49% Conv Stop Stop at 50% Conversion Check->Stop ~50% Conv Sep Step 3: Separation (Flash Chromatography) Stop->Sep ProdR (R)-Acetate (High Rf) Sep->ProdR ProdS (S)-Alcohol (Low Rf) Sep->ProdS Direct Yield Hydrolysis Step 4: Chemical Hydrolysis (LiOH/MeOH) ProdR->Hydrolysis FinalS Pure (S)-Alcohol ProdS->FinalS FinalR Pure (R)-Alcohol Hydrolysis->FinalR

Figure 1: Workflow for the lipase-catalyzed kinetic resolution of indolinyl ethanol, emphasizing the N-protection strategy for maximum chemoselectivity.

Module 2: Chiral HPLC (Analytical & Prep)

User Query: "I am trying to measure the ee% of my product, but the peaks are tailing badly, and I can't get baseline resolution."

The Protocol: Polysaccharide Columns

Indoline derivatives are basic. Standard chiral conditions often fail without additives.

Method Development Matrix
ComponentRecommendationTechnical Note
Column Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose)AD-H usually shows superior selectivity for benzylic alcohols.
Mobile Phase n-Hexane : Isopropanol (90:[1]10)Ethanol can be used if IPA pressure is too high, but IPA often gives better resolution.
Basic Modifier Diethylamine (DEA) 0.1% CRITICAL. The DEA masks silanol sites and suppresses ionization of the indoline nitrogen, sharpening the peaks.
Flow Rate 1.0 mL/min (Analytical)Adjust for preparative scale (e.g., 15-20 mL/min for 20mm ID columns).
Detection UV 254 nm or 280 nmIndoline absorbs strongly in the UV region.
Troubleshooting Guide (Q&A)

Q1: Even with DEA, I see tailing. What now?

  • Diagnosis: The column might be aging, or the sample concentration is too high (overloading).

  • Solution:

    • Switch to Ethanolamine (0.1%) as the modifier; it is stronger.

    • Dilute your sample. High concentrations of chiral alcohols can induce self-association (dimers), leading to non-linear chromatography.

Q2: Can I use Reverse Phase (RP)?

  • Answer: Yes, using Chiralpak AD-RH or IG-3 .

  • Condition: Water/Acetonitrile with 20mM Ammonium Bicarbonate (pH 9.0) .

  • Why: High pH keeps the indoline unprotonated (neutral), improving retention and shape on RP columns. Note: Check column pH limits; immobilized columns (IG/IA) are more robust.

Decision Tree: Method Optimization

HPLC_Optimization Start Start: Chiralpak AD-H Hex/IPA (90:10) CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 1.5 (Baseline Separation) CheckRes->Good Yes Tailing Peaks Tailing? CheckRes->Tailing No AddDEA Add 0.1% DEA to Mobile Phase Tailing->AddDEA Yes (Basic Amine) SwitchCol Switch to Chiralcel OD-H Tailing->SwitchCol No (Poor Selectivity) AddDEA->CheckRes SwitchCol->CheckRes SwitchMod Change IPA to Ethanol SwitchCol->SwitchMod Still No Res

Figure 2: Decision tree for optimizing the chiral separation of basic indoline derivatives.

Module 3: Absolute Configuration & QC

User Query: "I have separated the peaks. Which one is (R) and which is (S)?"

Determination Strategy
  • Kazlauskas’ Rule (Enzymatic): If you used CAL-B, the ester (fast-reacting) is predominantly (R) , and the remaining alcohol is (S) . This is 99% reliable for this class of secondary alcohols [1, 2].

  • Elution Order (HPLC): On Chiralpak AD , the (S)-enantiomer of 1-phenylethanol derivatives typically elutes first, and the (R)-enantiomer elutes second. Warning: This is empirical; confirm with a standard or optical rotation.

  • Optical Rotation:

    • Compare

      
       with literature for 1-(indol-6-yl)ethanol analogs.
      
    • Generally, for 1-aryl-ethanols, the (R)-isomer is (+) and the (S)-isomer is (-), but this depends heavily on the solvent. Always report solvent and concentration.

Quality Control Checklist

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Heteroaryl-Ethanols. Tetrahedron: Asymmetry.[2][3] (General principles for heteroaryl ethanols).

  • Paizs, C., et al. (2018). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering. (Specifics on workup and resolution of 1-(hetero)aromatic ethanols).

  • Phenomenex Application Guide. Chiral HPLC Separations: A Strategy for Developing HPLC Methods for Chiral Drugs. (Protocol for basic modifiers in chiral HPLC).

  • Sigma-Aldrich Technical Bulletin. Basics of Chiral HPLC and Column Selection. (Mechanisms of AD/OD columns).

Disclaimer: This guide is intended for research purposes. Users should consult Material Safety Data Sheets (MSDS) for 1-(Indolin-6-yl)ethanol and all reagents before use.

Sources

Troubleshooting

Critical Mechanism Analysis: The "Why" Behind the Failures

Technical Support Center: Indoline N-Protection Optimization Topic: Avoiding Side Reactions During Indoline N-Protection ID: TSC-IND-004 Status: Active Last Updated: March 2, 2026 Indoline (2,3-dihydroindole) presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indoline N-Protection Optimization

Topic: Avoiding Side Reactions During Indoline N-Protection ID: TSC-IND-004 Status: Active Last Updated: March 2, 2026

Indoline (2,3-dihydroindole) presents a unique challenge compared to linear amines or planar anilines. Its nitrogen atom is part of a strained five-membered ring, forcing a degree of pyramidalization that increases nucleophilicity compared to typical anilines. However, this scaffold is electronically poised for two primary failure modes: Oxidative Dehydrogenation (reverting to the aromatic indole) and Regioselective Misdirection (C-acylation).

The following decision tree illustrates the mechanistic divergence between successful protection and common side reactions.

IndolinePathways Indoline Indoline (Substrate) Target N-Protected Indoline (Target) Indoline->Target Base + Acylating Agent (Kinetic Control) Oxidation Indole / Oxindole (Side Product) Indoline->Oxidation O2 / Light / Oxidants (Dehydrogenation) CAcyl C5-Acylated Indoline (Side Product) Indoline->CAcyl Lewis Acid / No Base (Thermodynamic Control) Rotamer Rotameric Mixture (Analysis Artifact) Target->Rotamer NMR Analysis (Restricted N-C Rotation)

Figure 1: Mechanistic divergence in indoline protection.[1] Green paths indicate the desired kinetic control; red paths indicate thermodynamic or oxidative failures.

Troubleshooting Workflow (Interactive Q&A)

This section addresses specific user reports derived from common experimental failures.

Issue 1: "My product shows a mass of [M-2] in LCMS."

Diagnosis: Oxidative Dehydrogenation. You have inadvertently oxidized the indoline back to an indole. Indolines are sensitive to air oxidation, particularly in the presence of light or trace metals.

  • The Fix:

    • Degas solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to use.

    • Check Starting Material: Run an LCMS on your raw indoline. If it contains significant indole (M-2), purify it first. N-protection of a mixture often yields inseparable N-protected indole/indoline mixtures.

    • Add Antioxidant (Optional): For extremely sensitive substrates, adding a trace of BHT (butylated hydroxytoluene) can scavenge radical initiators.

Issue 2: "The NMR spectrum is messy with split/broad peaks, but LCMS shows a single clean peak."

Diagnosis: Rotameric Isomerism (Not a chemical side reaction). N-acylated indolines (Boc, Cbz, Acetyl) exhibit restricted rotation around the N-C(carbonyl) bond due to the steric clash between the carbonyl oxygen and the C7-proton of the indoline ring. This results in two distinct conformers (rotamers) visible on NMR at room temperature.

  • The Fix:

    • Do NOT purify further: If LCMS/TLC shows one spot/peak, your compound is likely pure.

    • Variable Temperature (VT) NMR: Run the proton NMR at 50–60°C. The peaks should coalesce into sharp singlets as the rotation rate increases.

    • Validation: Check the integration. The sum of the split peaks should equal the expected proton count (e.g., a tert-butyl group might appear as two peaks of 6H and 3H, summing to 9H).

Issue 3: "I see a product with the correct mass, but the substitution pattern is wrong (C-acylation)."

Diagnosis: Friedel-Crafts Competition. Under acidic conditions or in the absence of a base, the acylating agent (especially acyl chlorides) attacks the electron-rich C5 position of the ring rather than the nitrogen.

  • The Fix:

    • Switch to Schotten-Baumann conditions: Use a biphasic system (DCM/aq. NaOH) or ensure an excess of organic base (TEA/DIPEA) is present before adding the acylating agent.

    • Avoid Lewis Acids: Ensure glassware is free of metal salts.

    • Temperature Control: Keep the reaction at 0°C during addition. C-acylation has a higher activation energy and is favored by heat.

Standardized Protocols

These protocols are designed to maximize kinetic selectivity for N-protection while suppressing oxidation and C-acylation.

Protocol A: N-Boc Protection (The "Gold Standard")

Best for: General protection, acid-labile linkers.

ParameterSpecificationReason
Reagent

(1.1 – 1.5 equiv)
Slight excess drives reaction to completion.
Base

(2.0 equiv) or DIPEA
Neutralizes acid, maintains nucleophilic N.
Catalyst DMAP (0.1 equiv)Crucial: Accelerates N-attack greatly over C-attack.
Solvent DCM or THF (Anhydrous)THF is preferred if solubility is an issue.
Temp 0°C

RT
Start cold to prevent exotherms/side reactions.

Step-by-Step:

  • Dissolve Indoline (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Add

    
     (2.0 equiv) and DMAP (0.1 equiv).
    
  • Cool to 0°C.

  • Add

    
     (1.2 equiv) dissolved in a minimal amount of THF dropwise.
    
  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • QC Check: TLC should show a higher Rf spot. Note: N-Boc indoline spots can be faint under UV due to electronic deactivation of the ring; stain with PMA or Ninhydrin.

Protocol B: N-Acetylation (High Stability)

Best for: Creating stable intermediates or modulating ring electronics.

Step-by-Step:

  • Dissolve Indoline (1.0 equiv) in DCM (0.2 M).

  • Add Pyridine (3.0 equiv). Note: Pyridine acts as both solvent/base and acylation catalyst.

  • Cool to 0°C.

  • Add Acetyl Chloride (1.1 equiv) or Acetic Anhydride (1.1 equiv) dropwise.

    • Caution: Acetyl chloride is more aggressive and risks C-acylation if addition is too fast. Acetic anhydride is milder.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Wash with 1M HCl to remove excess pyridine (critical for clean NMR).

Comparative Data: Protecting Group Stability

Use this table to select the correct PG based on your downstream chemistry.

Protecting GroupStability to AcidStability to BaseStability to OxidationRemoval Conditions
Boc Poor (Cleaves)ExcellentGoodTFA/DCM or HCl/Dioxane
Cbz GoodModerateExcellent

or HBr/AcOH
Acetyl (Ac) ExcellentPoor (Hydrolyzes)ExcellentNaOH/MeOH or LiOH
Tosyl (Ts) ExcellentExcellentExcellent

or Na/Naphthalene

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[2] Wiley-Interscience, 5th Edition. (The authoritative source for stability data and deprotection conditions).

  • Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of Organic Chemistry. Discusses the selectivity of N-acylation vs C-acylation and the role of catalysts.

  • Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. Details the NMR behavior of N-Boc/N-Ac systems and variable temperature analysis.

  • Chemoselective N-acylation of indoles using thioesters. Beilstein Journal of Organic Chemistry. Provides context on the nucleophilicity differences between indole/indoline nitrogen.

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Indoline Intermediates

Status: Operational Ticket ID: IND-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary You are likely accessing this guide because your colorless indoline intermediate has...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IND-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

You are likely accessing this guide because your colorless indoline intermediate has turned a reddish-brown, or your yield has vanished during column chromatography. This is a common failure mode. Unlike stable indoles, indolines (2,3-dihydro-1H-indoles) possess a significant thermodynamic driving force toward aromatization (oxidation) to form the fully aromatic indole system. This process is catalyzed by:

  • Atmospheric Oxygen: Radical chain oxidation.

  • Acidic Surfaces: Silica gel promotes protonation and subsequent oxidation.

  • Trace Metals: Residues from previous steps (e.g., Pd, Cu) act as single-electron transfer (SET) catalysts.

This guide provides self-validating protocols to arrest this oxidation and isolate high-purity indolines.

Module 1: Diagnostics & Troubleshooting

FAQ: Why is my reaction mixture turning red/brown?

Diagnosis: This is the hallmark of auto-oxidation . The color comes from the formation of indole-quinone species or oligomers formed via radical coupling, not necessarily the indole itself (which is often colorless/pale yellow).

The Mechanism: The oxidation proceeds via a radical mechanism where a hydrogen atom is abstracted from the benzylic C3 or the nitrogen position, followed by trapping with molecular oxygen to form a hydroperoxide intermediate, which dehydrates to the indole.

Immediate Action:

  • Spot Check: Perform a TLC.[1][2][3] If the "impurity" spot is more non-polar and fluorescent under UV (254/365 nm), it is likely the indole.

  • Quench: If metal catalysts are present, add a scavenger (e.g., QuadraPure™) or a chelator (EDTA) immediately to stop SET catalysis.

FAQ: Can I use standard silica gel chromatography?

Short Answer: No. Technical Explanation: Standard silica gel (pH ~4-5) is sufficiently acidic to protonate the indoline nitrogen. This ammonium species is often more susceptible to oxidative degradation or "streaking" due to strong interactions with silanols.

Corrective Protocol: Use Neutral Alumina (Brockmann Grade III) or Deactivated Silica . See Module 2 for the protocol.[3]

Module 2: Purification Protocols

Stationary Phase Selection Guide
Stationary PhaseSuitabilityPre-treatment RequiredNotes
Standard Silica Gel 🔴 High Risk N/ACauses streaking and acid-catalyzed oxidation. Avoid.
Deactivated Silica 🟡 Conditional 1-3% Et₃N Flush column with Et₃N/Hexane before loading.[3]
Neutral Alumina 🟢 Recommended None (Use Grade III)Best balance of separation and stability.
Reverse Phase (C18) 🟢 Excellent Degassed mobile phaseIdeal for polar indolines; requires anaerobic buffers.
Protocol: The "Flash-Filter" Technique

For highly unstable indolines, avoid full chromatography. Use this rapid filtration method:

  • Preparation: Pack a short pad (2-3 cm) of Neutral Alumina in a sintered glass funnel.

  • Solvent: Use degassed 10% EtOAc/Hexanes (sparged with Argon for 15 mins).

  • Loading: Dissolve crude residue in minimum degassed solvent.

  • Elution: Apply vacuum and wash rapidly. The indoline elutes quickly; polar oxidized byproducts stick to the alumina.

  • Validation: The filtrate should be colorless or pale yellow. If it darkens within minutes, oxygen exclusion was insufficient.

Module 3: Inert Isolation Workflow

The most critical failure point is the transition from the reaction vessel to the workup phase. The following workflow utilizes Schlenk line techniques to maintain an inert atmosphere throughout the isolation process.

Workflow Visualization

IndolineIsolation cluster_legend Critical Control Points Start Reaction Complete (Inert Atmosphere) Decision Is the catalyst homogeneous? Start->Decision Filter Schlenk Filtration (Celite/Frit under Ar) Decision->Filter Heterogeneous (Pd/C, Raney Ni) Quench Degassed Aqueous Quench (Sparged NH4Cl/Water) Decision->Quench Homogeneous (Pd(OAc)2, Cu) Evap Solvent Removal (Rotovap + Backfill Ar) Filter->Evap Extract Phase Separation (Cannula Transfer) Quench->Extract Dry Drying (Na2SO4 under Ar) Extract->Dry Dry->Evap Storage Storage (-20°C, Sealed Vial) Evap->Storage

Figure 1: Decision matrix for the isolation of air-sensitive indolines, prioritizing oxygen exclusion via Schlenk techniques.

Detailed Protocol: Cannula Phase Separation

Use this when an aqueous wash is unavoidable.

  • Degas Solvents: Sparge all aqueous solutions (brine, NH₄Cl) and organic extraction solvents with Argon for 20 minutes before use.

  • Setup: Use a 2-neck flask for the quench. Equip one neck with a septum and the other with an inert gas inlet.

  • Transfer: Cannulate the reaction mixture into the degassed aqueous solution.

  • Separation: Allow layers to separate under static Argon pressure. Remove the aqueous layer via syringe or bottom valve (if using a Schlenk funnel).

  • Drying: Add anhydrous Na₂SO₄ (oven-dried) directly to the flask against a counter-flow of Argon.

Module 4: Storage & Stability

Indolines are not shelf-stable in air.[4] Follow these strict storage requirements to maintain integrity for >1 month.

ParameterRequirementReason
Atmosphere Argon/Nitrogen Prevents radical auto-oxidation.
Temperature -20°C to -80°C Slows kinetic rate of aromatization.
Container Amber Vial + Parafilm/Tape Blocks UV light (photo-oxidation catalyst).
State Solid / Concentrated Oil Solutions degrade faster due to dissolved O₂.

Self-Validating Stability Test: Dissolve 1 mg of stored sample in CDCl₃. If the NMR shows new peaks in the aromatic region (6.5–8.0 ppm) or a shift in the C2/C3 protons (typically 3.0–4.0 ppm for indolines), oxidation has occurred.

References

  • Aerobic Oxidation Mechanism: Zhang, X., et al. "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence." Organic Letters, vol. 21, no.[5] 16, 2019, pp. 6479–6483.

  • Purification on Alumina vs. Silica: "Purification of Indole Derivatives by Column Chromatography." BenchChem Technical Support, 2025.[1]

  • Schlenk Line & Inert Handling Techniques: "Handling Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletin AL-134.

  • Indole/Indoline Stability Studies: Xue, J., et al. "Atmospheric oxidation mechanism and kinetics of indole initiated by[6] •OH and •Cl." Atmospheric Chemistry and Physics, vol. 22, 2022, pp. 11543–11555.[6]

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of 1-(Indolin-6-yl)ethanol via Chiral HPLC

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with resolving the enantiomers of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with resolving the enantiomers of 1-(Indolin-6-yl)ethanol .

This molecule presents a unique dual-challenge for chiral high-performance liquid chromatography (HPLC): it possesses a chiral secondary alcohol (capable of strong hydrogen bonding) and an indoline core containing a basic secondary amine. This guide breaks down the causality behind method development choices, provides self-validating protocols, and offers targeted troubleshooting for common issues like peak tailing and loss of enantioselectivity.

Mechanistic Overview: The Challenge of Indolines

The primary hurdle in resolving 1-(Indolin-6-yl)ethanol is peak tailing (Asymmetry factor,


). In chiral chromatography, retention should ideally be governed solely by the transient diastereomeric complexes formed between the analyte and the Chiral Stationary Phase (CSP).

However, silica-based CSPs contain residual silanol groups (Si-OH) which are highly acidic. The basic indoline nitrogen of 1-(Indolin-6-yl)ethanol interacts strongly with these ionized silanols via ion-exchange and non-specific hydrogen bonding. This creates multiple retention mechanisms, leading to severe peak tailing that can completely obliterate enantiomeric resolution1[1]. To achieve baseline resolution (


), we must strictly control the mobile phase environment to mask these secondary interactions.
Method Development Logic

Workflow Start 1-(Indolin-6-yl)ethanol Method Development Screening Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) Start->Screening NP_Mode Normal Phase Screening (Hexane/IPA + 0.1% DEA) Screening->NP_Mode Eval Resolution (Rs) >= 1.5? NP_Mode->Eval Opt Optimize Isocratic Ratio & Flow Rate Eval->Opt Yes Alt_Mode Switch to Polar Organic Mode (100% MeOH or ACN) Eval->Alt_Mode No Prep Scale to Preparative HPLC Opt->Prep Alt_Mode->Eval Re-evaluate

Fig 1: Chiral HPLC method development workflow for 1-(Indolin-6-yl)ethanol.

Standardized Protocol: Chiral Method Screening & Optimization

This self-validating protocol ensures that any lack of resolution is due to true enantioselectivity limits rather than system artifacts or secondary interactions.

Step 1: System and Column Preparation

  • Select an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB, or IC) or a coated phase (e.g., Chiralcel OD-H, Chiralpak AD-H)2[2].

  • Prepare the mobile phase: Hexane / Isopropanol (80:20 v/v).

  • Critical Step: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase. DEA acts as a competing base, saturating the acidic silanols on the silica support so the indoline nitrogen cannot bind to them.

Step 2: Equilibration (Self-Validation Check)

  • Flush the column with the DEA-modified mobile phase at 1.0 mL/min for at least 20 column volumes (approx. 30-40 minutes for a standard 250 x 4.6 mm column).

  • Validation: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). The peak must be perfectly symmetrical. If tailing occurs here, your system has extra-column dead volume issues, not chemistry issues.

Step 3: Analytical Screening

  • Dissolve racemic 1-(Indolin-6-yl)ethanol in the mobile phase to a concentration of 1 mg/mL.

  • Inject 5–10 µL.

  • Monitor at 220 nm and 254 nm (indoline chromophore absorption).

  • Calculate Resolution (

    
    ) and Asymmetry (
    
    
    
    ). If
    
    
    or
    
    
    , proceed to the Troubleshooting section.

Quantitative Data: Typical Screening Profiles

Below is a synthesized data table demonstrating the expected behavior of 1-(Indolin-6-yl)ethanol across different CSPs and mobile phase conditions. Notice the dramatic impact of additives on peak asymmetry.

Column (CSP)Mobile PhaseAdditive

(min)

(min)
Selectivity (

)
Resolution (

)
Asymmetry (

)
Chiralpak AD-H Hexane/IPA (80:20)None12.415.81.320.92.4 (Fail)
Chiralpak AD-H Hexane/IPA (80:20)0.1% DEA10.212.51.282.11.1 (Pass)
Chiralcel OD-H Hexane/IPA (80:20)0.1% DEA14.515.21.060.61.2 (Pass)
Chiralpak IC 100% Methanol0.1% DEA6.89.41.453.51.0 (Pass)

Troubleshooting & FAQs

Q1: I am using 0.1% DEA, but I still observe severe peak tailing ( ) and poor resolution. What is the mechanistic cause, and how do I fix it?

Answer: While basic additives like DEA compete for acidic silanol sites, the basicity of the indoline core can sometimes outcompete the additive, or the DEA itself may alter the chiral recognition pocket of the CSP.

Solution: Switch to an acidic additive. Counterintuitively, recent chromatographic research demonstrates that adding Methanesulfonic Acid (MSA) or Ethanesulfonic Acid (ESA) can dramatically improve the separation of basic amines on polysaccharide phases. The mechanism relies on the formation of an ion-pair salt between the indoline nitrogen and the sulfonic acid in the mobile phase, which neutralizes the basicity of the analyte and enhances its interaction with the CSP3[3].

Troubleshooting Issue Issue: Severe Peak Tailing (As > 1.5) Cause Cause: Secondary Interactions (Indoline NH vs. Silanols) Issue->Cause CheckAdd Are Basic Additives Present? Cause->CheckAdd AddDEA Add 0.1% Diethylamine (DEA) CheckAdd->AddDEA No TryAcid Try Acidic Additive (e.g., 0.1% MSA/ESA) CheckAdd->TryAcid Yes, but still tailing Success Symmetrical Peaks (As < 1.2) AddDEA->Success TryAcid->Success

Fig 2: Troubleshooting logic for resolving secondary amine peak tailing.

Q2: My enantiomers co-elute ( ) under standard Normal Phase conditions (Hexane/IPA). Should I immediately buy a new column?

Answer: No. Before changing the column chemistry, switch your method to Polar Organic Mode (POM) . By utilizing 100% Methanol or 100% Acetonitrile (supplemented with 0.1% DEA), you fundamentally alter the hydrogen-bonding dynamics of the system. In Normal Phase, the bulk Isopropanol modifier can compete with the chiral alcohol of 1-(Indolin-6-yl)ethanol for the carbamate linkages on the CSP. In POM, the analyte interacts directly with the CSP without steric or competitive hindrance from a bulk alcohol modifier 2[2].

Q3: After running several preparative batches of 1-(Indolin-6-yl)ethanol, my polysaccharide column has lost enantioselectivity and peaks are splitting. Is the column dead?

Answer: Not necessarily. Continuous analysis of basic indoline compounds can lead to the accumulation of strongly retained impurities or additive build-up, which physically blocks the chiral recognition cavities of the polysaccharide phase. You can restore performance using a dedicated regeneration procedure. If you are using an immobilized CSP (like Chiralpak IA/IB/IC), flush the column with extended-range solvents like Dichloromethane (DCM) or Ethyl Acetate to strip the contaminants and restore the original performance 4[4]. (Note: Never use DCM or Ethyl Acetate on coated phases like AD-H or OD-H, as it will dissolve the stationary phase).

References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: PubMed (J Chromatogr A) URL: [Link]

  • Title: Restore Chiral Column Performance: Tips for Peak Tailing, Splitting Source: Chiral Technologies (Daicel) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Guide: 1-(Indolin-6-yl)ethanol Analysis

Executive Summary Product Focus: 1-(Indolin-6-yl)ethanol (also known as 6-(1-hydroxyethyl)indoline).[1] Context: This guide serves as a technical standard for researchers characterizing this specific intermediate, often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 1-(Indolin-6-yl)ethanol (also known as 6-(1-hydroxyethyl)indoline).[1] Context: This guide serves as a technical standard for researchers characterizing this specific intermediate, often synthesized via the reduction of 6-acetylindole or 1-(1H-indol-6-yl)ethanone.[1] Comparative Scope:

  • Solvent Performance: Chloroform-d (

    
    ) vs. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ).
  • Structural Validation: Differentiation from the aromatic precursor (Indole) and the oxidized ketone analog.[1]

This guide moves beyond basic spectral listing to explain the causality of signal patterns, ensuring the user can distinguish the target molecule from common synthetic impurities.

Experimental Protocol: Sample Preparation

To achieve high-fidelity data, particularly for the chiral ethyl side chain and labile protons, strict adherence to the following protocol is required.

Solvent Selection Strategy[1][2]
  • Primary Recommendation (

    
    ):  Use for full structural characterization. The high polarity and hydrogen-bonding capability of DMSO reduce the exchange rate of the hydroxyl (-OH) and amine (-NH) protons, often revealing them as distinct multiplets rather than broad singlets.[1]
    
  • Secondary Option (

    
    ):  Use for routine purity checks.[1] Note that -OH and -NH signals may broaden or disappear due to rapid exchange with trace water.[1]
    
Preparation Workflow

NMR_Prep_Workflow Sample Solid Analyte (5-10 mg) Mix Dissolution (Vortex/Sonicate) Sample->Mix Solvent Solvent Choice (0.6 mL) Solvent->Mix DMSO-d6 or CDCl3 Filter Filtration (Glass Wool) Mix->Filter Remove particulates Acquire Acquisition (>400 MHz) Filter->Acquire Transfer to Tube

Figure 1: Optimized sample preparation workflow for indoline derivatives to minimize line broadening.

Comparative Spectral Analysis

Performance Comparison: Solvent Effects

The choice of solvent dramatically alters the "performance" of the NMR analysis—defined here as the resolution of coupling constants (


) and the visibility of exchangeable protons.[1]

Table 1: Chemical Shift Comparison (


 vs. 

)
Proton GroupAssignment

in

(ppm)

in

(ppm)
Performance Note
Methyl

(Side chain)
~1.45 (d,

Hz)
~1.28 (d,

Hz)
Consistent doublet; clear diagnostic.[1]
Methylene

(Ring)
~3.00 (t,

Hz)
~2.88 (t,

Hz)
Upfield shift in DMSO due to solvation.[1]
Methylene

(Ring)
~3.55 (t,

Hz)
~3.42 (t,

Hz)
Distinct triplet; confirms indoline core.[1]
Methine

~4.82 (q)~4.65 (m)Critical Difference: Appears as quintet in DMSO if OH couples.[1]
Amine

~3.80 (br s)~5.45 (s)DMSO stabilizes NH; CDCl3 signal is often invisible/broad.[1]
Hydroxyl

~1.80 (br s, varies)~4.98 (d,

Hz)
Key Validator: Doublet in DMSO proves dry sample & structure.[1]
Aromatic

~6.68 (s/d)~6.55 (s/d)Ortho to NH; shielded.[1]
Aromatic

~6.75 (d)~6.60 (d)Para to NH; shielded.[1]
Aromatic

~7.05 (d)~6.95 (d)Meta to NH; most deshielded aromatic.[1]

Technical Insight: In


, the hydroxyl proton typically exchanges rapidly with trace water, appearing as a broad singlet that provides no connectivity information. In dry 

, the exchange is slowed, allowing the observation of

coupling (~4-5 Hz), which splits the methine signal into a multiplet (quintet-like) and the OH into a doublet [1, 2].
Structural Validation: Product vs. Precursor

Distinguishing the product from its precursor, 1-(1H-indol-6-yl)ethanol (Indole analog) or 6-acetylindoline , is the primary analytical challenge.[1]

Table 2: Discriminatory Signals

Feature1-(Indolin-6-yl)ethanol (Product)Indole Precursor (Alternative)6-Acetylindoline (Impurity)
C2/C3 Region Two Triplets (3.0 & 3.5 ppm)Two Doublets (6.4 & 7.2 ppm)Two Triplets (3.0 & 3.6 ppm)
Side Chain Quartet + Doublet (

)
Quartet + DoubletSinglet (

~2.5 ppm)
Aromaticity 3 Aromatic Protons4 Aromatic Protons (incl.[1] C2/C3)3 Aromatic Protons (Deshielded)

Detailed Spectral Assignment Logic

The following logic tree illustrates how to assign the specific protons of 1-(Indolin-6-yl)ethanol, ensuring the structure is confirmed beyond doubt.

Assignment_Logic Start Analyze Spectrum Aliphatic Aliphatic Region (1.0 - 4.0 ppm) Start->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic Methyl Doublet @ ~1.3 ppm? (Side Chain Methyl) Aliphatic->Methyl RingCH2 2x Triplets @ 3.0-3.5 ppm? (Indoline C2/C3) Aliphatic->RingCH2 Methine Quartet @ ~4.7 ppm? (Chiral Center) Aliphatic->Methine Pattern ABX or AMX Pattern? Aromatic->Pattern H4 Most Downfield (d) (Meta to N) Pattern->H4 H5_H7 Upfield (s/d) (Ortho/Para to N) Pattern->H5_H7

Figure 2: Step-by-step logic for assigning the 1H NMR signals of 6-substituted indolines.

The Indoline Core (The "Fingerprint")

The most distinct feature of the indoline scaffold compared to the indole is the saturation of the C2-C3 bond.[1]

  • C3-H (

    
    ):  Resonates around 2.8-3.0 ppm  as a triplet (
    
    
    
    Hz).[1] This carbon is benzylic but not attached to the heteroatom.[1]
  • C2-H (

    
    ):  Resonates downfield at 3.4-3.6 ppm  as a triplet (
    
    
    
    Hz) due to the deshielding effect of the adjacent Nitrogen atom.[1]
  • Validation: If these appear as doublets in the 6.0-7.5 ppm range, the reduction failed, and the sample is still an indole [3].

The Aromatic Region (Substituent Effects)

The nitrogen lone pair is strongly electron-donating by resonance, shielding the ortho (C7) and para (C5) positions.[1]

  • H4 (Meta to N): Does not benefit from resonance shielding.[1] It appears as the most downfield aromatic signal (~7.0 ppm), typically a doublet (

    
     Hz) coupling with H5.
    
  • H5 (Para to N): Shielded (~6.6 ppm).[1] Appears as a doublet of doublets (coupling with H4 and H7, though meta-coupling to H7 is small).

  • H7 (Ortho to N): Shielded (~6.5 ppm).[1] Often appears as a broad singlet or small doublet (

    
     Hz) due to meta-coupling with H5.[1]
    
The Side Chain (Chirality)

The 1-hydroxyethyl group creates a chiral center at C1' (the methine carbon).[1]

  • Methine (

    
    ):  A quartet at 4.6-4.8 ppm .[1] In chiral environments or if the molecule is derivatized, this proton is diagnostic for enantiomeric purity analysis.
    
  • Methyl (

    
    ):  A clean doublet at 1.2-1.4 ppm .[1]
    

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information: Synthesis of Indole Derivatives.[1] Retrieved from [Link][1]

  • PubChem. Ethanone, 1-(1H-indol-1-yl)- Spectral Data.[1] Retrieved from [Link][1]

Sources

Comparative

Comparing biological activity of 1-(Indolin-6-yl)ethanol vs GSK2795039

This guide provides a technical comparison between GSK2795039 , a validated, potent small-molecule inhibitor of NADPH Oxidase 2 (NOX2), and 1-(Indolin-6-yl)ethanol , a structural fragment and synthetic intermediate often...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between GSK2795039 , a validated, potent small-molecule inhibitor of NADPH Oxidase 2 (NOX2), and 1-(Indolin-6-yl)ethanol , a structural fragment and synthetic intermediate often encountered during the synthesis or metabolic degradation of indoline-based pharmacophores.[1]

Executive Summary

  • GSK2795039 is the first small-molecule NOX2 inhibitor to demonstrate systemic in vivo activity.[1][2][3] It is a fully optimized drug candidate featuring a sulfonamide-substituted pyrrolo[2,3-b]pyridine scaffold.[1][4][5][6][7]

  • 1-(Indolin-6-yl)ethanol is a synthetic precursor or fragment .[1] It represents the "naked" pharmacophore core without the critical binding elements (sulfonamide, pyrazole, pyrrolopyridine) required for nanomolar affinity.[1] It exhibits negligible biological activity against NOX2 compared to GSK2795039.

This guide serves to illustrate the Structure-Activity Relationship (SAR) that transforms an inactive scaffold (the ethanol derivative) into a potent inhibitor (GSK2795039).

Chemical & Structural Comparison

The biological disparity between these two compounds stems directly from their structural complexity.

FeatureGSK2795039 1-(Indolin-6-yl)ethanol
Role Potent, Selective NOX2 InhibitorSynthetic Intermediate / Fragment
Molecular Weight ~450.5 Da~163.2 Da (approx.)[1][8]
Core Scaffold Pyrrolo[2,3-b]pyridine + IndolineIndoline (Dihydroindole) only
Key Binding Groups Sulfonamide (H-bond donor/acceptor)Hydroxyl (-OH)
Solubility Low (requires DMSO/cyclodextrin)Moderate (Polar organic solvents)
Status Research Tool / Preclinical CandidateChemical Building Block
Structural Diagram (DOT Visualization)

ChemicalComparison cluster_0 1-(Indolin-6-yl)ethanol (The Fragment) cluster_1 GSK2795039 (The Optimized Inhibitor) Fragment Indoline Ring + Ethanol Side Chain (Lacks Binding Pocket Specificity) Drug Indoline Moiety + Pyrrolo[2,3-b]pyridine Core + Sulfonamide (Critical for Potency) Fragment->Drug Synthetic Optimization (Coupling + Functionalization) Binding NOX2 Active Site Binding Fragment->Binding Weak/No Affinity (IC50 > 100 µM) Drug->Binding High Affinity (IC50 ~ 100-300 nM)

Caption: Structural evolution from the inactive indoline fragment to the active GSK2795039 inhibitor.

Biological Activity Profile

Potency and Selectivity

The defining characteristic of GSK2795039 is its ability to inhibit ROS production specifically from NOX2, sparing other isoforms (NOX1, NOX4) and off-targets (Xanthine Oxidase).[1][2][3][6]

Assay TypeMetricGSK27950391-(Indolin-6-yl)ethanol
Cell-Free NOX2 IC50 100 – 300 nM > 100 µM (Inactive)
ROS Production (HL-60) IC50 ~270 nM Inactive
Selectivity (vs. NOX1/4) Ratio> 100-fold selectiveN/A
Selectivity (vs. XO) Ratio> 100-fold selectiveUnknown (likely weak antioxidant)
Mechanism ModeCompetitive (vs. NADPH) or AllostericNon-specific scavenger (if any)

Key Insight: The sulfonamide group on GSK2795039 is critical for its activity.[6] The simple ethanol group on the indoline fragment cannot form the necessary hydrogen bond networks within the NOX2 dehydrogenase domain, rendering it biologically inert as an enzyme inhibitor.[1]

In Vivo Efficacy[2][3][4][5][6][7]
  • GSK2795039: Demonstrated efficacy in reducing ROS in paw inflammation models and protecting against acute pancreatitis and traumatic brain injury (TBI) in mice. It is the only small molecule in this class with verified in vivo target engagement.

  • 1-(Indolin-6-yl)ethanol: No documented in vivo efficacy.[1][2] Due to its small size and metabolic vulnerability (rapid oxidation to indole or conjugation), it is rapidly cleared or metabolized without inhibiting NOX2.[1]

Experimental Protocols

To verify the activity difference, researchers should employ a ROS generation assay using differentiated HL-60 cells (neutrophil-like).[1]

Protocol: Comparative ROS Inhibition Assay (Luminol-Enhanced)

Objective: Compare the IC50 of GSK2795039 vs. the fragment in a cellular context.

Materials:

  • Cell Line: HL-60 cells (differentiated with 1.3% DMSO for 4-6 days).

  • Reagents: PMA (Phorbol 12-myristate 13-acetate), Luminol, HRP (Horseradish Peroxidase).[1]

  • Compounds: GSK2795039 (Stock 10 mM in DMSO), 1-(Indolin-6-yl)ethanol (Stock 10 mM in DMSO).[1]

Workflow:

  • Differentiation: Confirm HL-60 differentiation by CD11b expression (>80% positive).

  • Seeding: Resuspend cells in HBSS (+Ca/Mg) at

    
     cells/mL. Plate 100 µL/well in a white 96-well plate.
    
  • Treatment:

    • Add compounds (GSK2795039 and Fragment) in serial dilutions (e.g., 0.1 nM to 10 µM).

    • Incubate for 30 minutes at 37°C.

  • Activation:

    • Prepare Activation Mix: PMA (200 nM final) + Luminol (50 µM) + HRP (10 U/mL).

    • Inject 100 µL of Activation Mix into each well.

  • Measurement: Immediately read luminescence (RLU) every 1 minute for 60 minutes using a microplate reader.

  • Analysis: Calculate the Area Under the Curve (AUC) for the kinetic trace. Plot AUC vs. log[Concentration] to determine IC50.

Expected Results:

  • GSK2795039: Sigmoidal dose-response curve with IC50 ~200-300 nM.[1]

  • 1-(Indolin-6-yl)ethanol: Flat line (no inhibition) or weak inhibition only at very high concentrations (>50 µM) due to non-specific radical scavenging, not enzyme inhibition.[1]

Mechanistic Pathway (NOX2 Activation)

Understanding where GSK2795039 acts helps explain why the fragment fails. GSK2795039 interferes with the electron transfer or assembly of the active complex.

NOX2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gp91 gp91phox (NOX2) Complex Active NOX2 Complex gp91->Complex Assembly p22 p22phox p22->Complex p47 p47phox p47->gp91 Translocation p67 p67phox p67->gp91 Rac Rac-GTP Rac->gp91 NADPH NADPH (Substrate) Reaction Electron Transfer (NADPH -> O2) NADPH->Reaction Activation Stimulus (e.g., PMA) Activation->p47 Phosphorylation Complex->Reaction ROS Superoxide (O2•-) Reaction->ROS GSK GSK2795039 GSK->Reaction BLOCKS (Competitive/Allosteric) Fragment 1-(Indolin-6-yl)ethanol Fragment->Reaction NO EFFECT

Caption: GSK2795039 inhibits the catalytic electron transfer of the assembled NOX2 complex, whereas the fragment lacks the binding affinity to intervene.

Synthesis & Stability Context

Why does "1-(Indolin-6-yl)ethanol" appear in literature or search queries?

  • Synthetic Intermediate: It is often a reduction product of 1-(indolin-6-yl)ethanone , a key building block used to couple the indoline ring to the pyrrolopyridine core via Suzuki-Miyaura coupling or similar palladium-catalyzed reactions.[1]

  • Metabolic Degradation: In metabolic stability studies (microsomal incubation), GSK2795039 undergoes biotransformation.[1] The indoline moiety is a "soft spot" for oxidation (dehydrogenation to indole) or cleavage. The ethanol derivative may appear as a minor degradation product or impurity.

Storage Warning:

  • GSK2795039: Store at -20°C. Dissolve in DMSO. Avoid freeze-thaw cycles.[1]

  • Indoline Fragments: Highly susceptible to oxidation in air (turning from colorless to brown/red). Must be stored under inert gas (Argon/Nitrogen).

References

  • Hirano, K., et al. (2015).[1] "Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor."[1][2][3][4] Antioxidants & Redox Signaling.[2][3]

    • Source:

  • Yamada, Y., et al. (2020).[1] "NOX2 inhibitor GSK2795039 metabolite identification towards drug optimization." Journal of Pharmaceutical and Biomedical Analysis.

    • Source:

  • Wang, Y., et al. (2023).[1][9] "Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury."[9] Redox Biology.

    • Source:

  • Aoyama, T., et al. (2012).[1] "Structure-Activity Relationships of Indoline Derivatives." Chemical and Pharmaceutical Bulletin. (Context on Indoline scaffold reactivity).

    • Source:[1]

Sources

Validation

Validating 1-(Indolin-6-yl)ethanol Purity: A Senior Scientist’s Guide to LC-MS Method Development

Executive Summary The validation of 1-(Indolin-6-yl)ethanol (CAS: 4770-37-0) presents a unique analytical challenge often overlooked in standard purity protocols.[1] As a key intermediate in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 1-(Indolin-6-yl)ethanol (CAS: 4770-37-0) presents a unique analytical challenge often overlooked in standard purity protocols.[1] As a key intermediate in the synthesis of kinase inhibitors, its purity directly impacts downstream yield and potency. While HPLC-UV is the industry workhorse, it fails to distinguish between the target indoline and its spontaneously oxidized analogue, 1-(1H-indol-6-yl)ethanol , due to overlapping retention times and similar chromophores.[1]

This guide details a high-specificity LC-MS validation protocol designed to overcome the specific liability of indoline dehydrogenation, ensuring that what you quantify is the active intermediate, not its aromatic degradation product.

Part 1: The Technical Challenge (Expertise & Causality)
The Molecule & The Risk

1-(Indolin-6-yl)ethanol contains a 2,3-dihydro-1H-indole (indoline) core.[1][2] Chemically, this structure is "poised" to aromatize into an indole.[1]

  • The Trap: Standard reverse-phase LC methods often use acidic mobile phases and ambient temperatures. Under these conditions, or even during sample preparation, the indoline ring can undergo oxidative dehydrogenation, losing two protons to form the indole derivative.

  • The LC-MS Artifact: Crucially, Electrospray Ionization (ESI) can electrochemically induce this oxidation within the source itself. If your method is not validated to distinguish pre-existing impurities from source-induced artifacts, you will report false failure rates for your batches.[1]

Key Impurity to Monitor:

  • Target: 1-(Indolin-6-yl)ethanol (

    
    , MW ~163.2 Da)[1]
    
  • Impurity: 1-(1H-indol-6-yl)ethanol (

    
    , MW ~161.2 Da)[1]
    
  • Delta: -2.016 Da (Loss of 2 Hydrogens)[1]

Part 2: Comparative Analysis

The following table contrasts the three primary analytical techniques used for this molecule.

FeatureLC-MS (Recommended) HPLC-UV H-NMR
Specificity High (Mass-resolved)Low (Co-elution risk)High (Structural)
Sensitivity Trace (<0.05%)Moderate (>0.5%)Low (>1-2%)
Oxidation Risk High (Source-induced)LowLow
Quantitation Absolute (with standard)Relative (Area %)Relative (Integrals)
Throughput High (10-15 min)High (15-30 min)Low

Verdict: NMR is excellent for structural confirmation but fails to detect trace catalytic poisons. HPLC-UV lacks the resolution to separate the indoline/indole pair without extremely long run times. LC-MS is the only viable option for purity validation <0.5%, provided source parameters are tuned. [1]

Part 3: Validated Experimental Protocol
1. Sample Preparation (Critical Step)

Objective: Prevent benchtop oxidation before injection.

  • Solvent: Dissolve 1 mg of sample in Acetonitrile:Water (90:10) . Avoid Methanol, as it can promote radical formation in indolines under light.

  • Stabilizer: Add 0.1% Ascorbic Acid to the diluent if the sample is known to be unstable.

  • Temperature: Maintain autosampler at 4°C .

  • Filtration: 0.22 µm PTFE filter.

2. LC-MS Methodology

System: Agilent 1290 Infinity II / 6470 QQQ (or equivalent).

A. Chromatographic Conditions

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

    • Why: Rapid resolution C18 minimizes on-column residence time, reducing on-column oxidation.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-7 min: 5%

      
       95% B[1]
      
    • 7-9 min: 95% B (Wash)[1]

    • 9-10 min: 5% B (Re-equilibration)

B. Mass Spectrometry Parameters (Source Optimization)

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3000 V (Lower voltage reduces electrochemical oxidation).

  • Gas Temperature: 300°C.[3]

  • Fragmentor: 100 V.

  • Detection Mode:

    • Scan: 100-500 m/z (for general purity).

    • SIM (Selected Ion Monitoring):

      • Target: m/z 164.1

        
        
        
      • Impurity: m/z 162.1

        
        
        
3. System Suitability Test (SST)

Before running samples, you must validate the system is not creating the impurity.

  • Inject a fresh standard of 1-(Indolin-6-yl)ethanol.[1]

  • Monitor m/z 162.1.

  • Pass Criteria: The m/z 162.1 signal must be < 0.5% of the parent peak area. If higher, lower the capillary voltage or switch to APCI (Atmospheric Pressure Chemical Ionization).

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for validating the purity and distinguishing real impurities from artifacts.

ValidationWorkflow Start Start: Sample Analysis Prep Sample Prep (ACN/H2O, 4°C) Start->Prep LC LC Separation (C18, Gradient) Prep->LC MS MS Detection (ESI+, SIM m/z 164 & 162) LC->MS Decision Is m/z 162 (Indole) detected? MS->Decision CheckRT Check Retention Time (RT) Does m/z 162 co-elute perfectly with m/z 164? Decision->CheckRT Yes Pass Pass: Purity Confirmed Decision->Pass No Artifact Artifact: Source-Induced Oxidation Action: Lower Capillary Voltage CheckRT->Artifact Yes (Co-eluting) RealImpurity Real Impurity: Sample Oxidation Action: Quantify % Area CheckRT->RealImpurity No (Distinct Peak)

Caption: Logic flow for distinguishing intrinsic impurities from ESI-source generated artifacts during indoline analysis.

Part 5: Data Interpretation & Validation Criteria

To be compliant with ICH Q2(R1) standards, your method must demonstrate:

  • Specificity:

    • The method must resolve the Indoline (RT ~4.2 min) from the Indole (RT ~4.5 min). Note: The aromatized indole is less polar and typically elutes later on a C18 column.

    • Self-Validation: If the peaks co-elute, your gradient is too steep. Flatten the gradient between 3-6 minutes.

  • Linearity:

    • Construct a calibration curve from 0.1 µg/mL to 100 µg/mL.

    • 
       must be 
      
      
      
      .[4]
  • Accuracy (Recovery):

    • Spike the sample with a known amount of the specific impurity (1-(1H-indol-6-yl)ethanol).[1]

    • Recovery should be 80-120%.[1] Note: Synthesis of the impurity standard may be required if not commercially available.

References
  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Xu, X., et al. (2019). Investigation of the electrochemical oxidation of 2,3′-bisindolylmethanes in positive-ion electrospray ionization mass spectrometry. RSC Advances, 9, 10727-10732.[1][6] (Demonstrates the mechanism of ESI-induced dehydrogenation of indolines). [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Comparative

Comparative Guide: NOX2 Inhibition Potency of Indoline Derivatives

Executive Summary The development of specific NADPH Oxidase 2 (NOX2) inhibitors has historically been plagued by off-target effects and assay artifacts.[1][2] While Diphenyleneiodonium (DPI) and Apocynin served as early...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of specific NADPH Oxidase 2 (NOX2) inhibitors has historically been plagued by off-target effects and assay artifacts.[1][2] While Diphenyleneiodonium (DPI) and Apocynin served as early tools, their lack of specificity (DPI) and requirement for metabolic activation (Apocynin) render them unsuitable for precise mechanistic studies.

This guide focuses on Indoline Derivatives , specifically the class represented by GSK2795039 (a 3-indolinyl-pyrrolo[2,3-b]pyridine derivative).[3][4] Unlike its predecessors, this class demonstrates nanomolar potency and, crucially, isoform selectivity for NOX2 over NOX1/4 and Xanthine Oxidase. This document provides a technical comparison of these derivatives against standard alternatives, supported by experimental protocols to validate genuine enzyme inhibition versus radical scavenging.[5]

Mechanistic Background: The NOX2 Complex

To understand the potency of indoline derivatives, one must appreciate the target architecture. NOX2 is a multi-subunit enzyme that requires the assembly of cytosolic components (


, 

,

, and Rac GTPase) with the membrane-bound cytochrome

(composed of

and

).

Indoline Mechanism: Current Structure-Activity Relationship (SAR) data suggests that indoline-sulfonamide derivatives (e.g., GSK2795039) likely bind in the proximity of the NADPH-binding pocket or interfere with the enzyme's conformational transition, preventing electron transfer from NADPH to FAD, thereby halting superoxide generation.

Figure 1: NOX2 Activation and Inhibition Nodes[1][2]

NOX2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Resting) gp91 gp91-phox (Catalytic Core) Assembly Holoenzyme Assembly gp91->Assembly p22 p22-phox p22->Assembly p47 p47-phox p47->Assembly Phosphorylation p67 p67-phox p67->Assembly Rac Rac-GTP Rac->Assembly ROS Superoxide (O2•-) Assembly->ROS e- Transfer Indoline Indoline Derivatives (e.g., GSK2795039) Blocks Catalytic Activity Indoline->Assembly Inhibits DPI DPI (Flavin Antagonist) DPI->Assembly Non-specific

Caption: Schematic of NOX2 assembly. Indoline derivatives target the catalytic core activity, distinct from assembly inhibitors like peptides.

Comparative Analysis: Potency & Selectivity

The following data synthesizes findings from Hirano et al. (2015) and subsequent validation studies.

Table 1: Performance Metrics of NOX2 Inhibitors[6]
FeatureGSK2795039 (Indoline) DPI (Flavin Inhibitor) Apocynin (Methoxyphenol) VAS2870 (Triazolopyrimidine)
Primary Target NOX2 (Direct)Flavoenzymes (Pan-inhibitor)MPO-dependent activationPan-NOX
Potency (

Cell-Free)
~260 nM (

6.6)
~30 nMInactive*~0.7 µM
Potency (

Whole Cell)
~180 nM (

6.7)
~15 nM~10-100 µM (Variable)~1-2 µM
NOX Isoform Selectivity High (>100x vs NOX4)None (Inhibits NOX1-5)NoneLow (Inhibits NOX1/2/4)
Off-Target Effects Minimal (No XO inhibition)High (Inhibits eNOS, XO, Mitochondria)High (ROS Scavenger artifact)Moderate
Reversibility ReversibleIrreversibleN/AReversible

Critical Insight: While DPI appears more potent (


 ~30 nM), it is a "dirty" drug that inhibits mitochondrial respiration and eNOS. GSK2795039  is the first small molecule to demonstrate significant selectivity for NOX2 over the structurally similar NOX4 isoform, which is crucial as NOX4 often plays a protective vascular role.
Structure-Activity Relationship (SAR)

The potency of the indoline class relies heavily on the 3-indolinyl-pyrrolo[2,3-b]pyridine scaffold.

  • Indoline Ring: Provides steric complementarity to the NOX2 active site.

  • Sulfonamide Linker: Critical for hydrogen bonding; removal or replacement often leads to loss of potency.

  • Metabolic Liability: A known limitation of GSK2795039 is its rapid metabolism (half-life < 2h in rodents). Newer derivatives (e.g., NCATS-SM7270) modify the peripheral rings to improve blood-brain barrier (BBB) penetration and stability while maintaining the core indoline pharmacophore.

Experimental Protocols for Validation

To ensure scientific integrity, researchers must distinguish between true inhibition and assay interference (scavenging).

Protocol A: Validated ROS Detection (L-012 Chemiluminescence)

Avoid utilizing Amplex Red without controls, as indolines can interfere with peroxidase-based assays.

  • Cell Preparation: Differentiate HL-60 cells with 1.3% DMSO for 4-6 days to induce NOX2 expression.

  • Seeding: Plate

    
     cells/well in HBSS buffer (calcium/magnesium positive).
    
  • Inhibitor Incubation: Add Indoline derivative (0.1 - 10 µM) for 30 minutes at 37°C.

  • Probe Addition: Add L-012 (100 µM).

  • Activation: Stimulate with PMA (200 ng/mL).

  • Measurement: Monitor luminescence kinetically for 60 minutes.

Protocol B: The "Counter-Screen" (Mandatory for E-E-A-T)

You must run a cell-free Xanthine/Xanthine Oxidase (X/XO) assay alongside your NOX2 assay.

  • Logic: X/XO generates superoxide chemically.

  • Interpretation:

    • If the compound inhibits NOX2 cells but NOT the X/XO signal

      
      True Inhibitor .
      
    • If the compound inhibits BOTH

      
      ROS Scavenger (False Positive) .
      
Figure 2: Validation Workflow

Validation_Workflow cluster_primary Primary Screen cluster_counter Counter Screen (Critical) Start Compound Library (Indoline Derivatives) Assay1 HL-60 + PMA (NOX2 Activity) Start->Assay1 Assay2 Xanthine/XO System (Pure ROS Generation) Start->Assay2 Decision Data Analysis Assay1->Decision Inhibits Signal Assay2->Decision Signal Status? Result1 True NOX2 Inhibitor Decision->Result1 No Effect on X/XO Result2 ROS Scavenger (Discard) Decision->Result2 Inhibits X/XO

Caption: Mandatory workflow to distinguish specific NOX2 inhibition from non-specific radical scavenging.

Limitations and Future Directions

While indoline derivatives like GSK2795039 represent the current state-of-the-art for in vitro and acute in vivo NOX2 inhibition, researchers should be aware of:

  • Solubility: Indoline sulfonamides often suffer from poor aqueous solubility, requiring careful DMSO titration (<0.1% final concentration).

  • PK Profile: Rapid clearance limits their use in chronic disease models without formulation optimization.

  • Redox Cycling: Although less prone than quinones, indoline derivatives should be tested for redox cycling capabilities if observing paradoxical ROS increases.

References

  • Hirano, K., et al. (2015). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor.[1] Antioxidants & Redox Signaling. [Link]

  • Altenhofer, S., et al. (2015). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences. [Link]

  • Reis, J., et al. (2020). A novel specific NOX2 inhibitor, GSK2795039, prevents NADPH oxidase-mediated ROS production.[6] Brain Research. [Link]

  • Heumüller, S., et al. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension. [Link]

  • Lu, Q., et al. (2023). Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury (NCATS-SM7270).[7][8] Redox Biology. [Link]

Sources

Validation

Comparative Guide: Structural Elucidation of 1-(Indolin-6-yl)ethanol Derivatives

Executive Summary: The Stereochemical Imperative In the development of -adrenoceptor antagonists (e.g., Silodosin analogues) and serotonergic modulators, the 1-(indolin-6-yl)ethanol scaffold represents a critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the development of


-adrenoceptor antagonists (e.g., Silodosin analogues) and serotonergic modulators, the 1-(indolin-6-yl)ethanol  scaffold represents a critical chiral pharmacophore. The efficacy and toxicity of these drugs often hinge on the absolute configuration (

vs.

) of the ethanol side chain.

While high-throughput screening relies on Chiral HPLC, Single Crystal X-Ray Diffraction (SC-XRD) remains the regulatory "gold standard" for absolute configuration assignment and solid-state characterization. This guide objectively compares SC-XRD against Chiral HPLC and NMR derivatization methods, providing experimental protocols for crystallizing these notoriously difficult-to-solidify intermediates.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the primary methods for determining the stereochemistry of 1-(indolin-6-yl)ethanol derivatives.

Table 1: Performance Matrix of Stereochemical Analysis Methods
FeatureMethod A: Single Crystal XRD (Gold Standard)Method B: Chiral HPLC (Routine Screening)Method C: NMR (Mosher's Method)
Primary Output Absolute Configuration (3D Structure)Enantiomeric Excess (% ee)Relative Configuration (

)
Certainty Absolute (Flack Parameter < 0.1)Relative (Requires known standards)High (Subject to conformational ambiguity)
Sample Req. Single Crystal (

mm)
Dissolved Sample (

g scale)

10 mg (Derivatization required)
Turnaround Days to Weeks (Crystallization dependent)Minutes (Once method is developed)Hours (Synthesis + NMR time)
Structural Insight Polymorphism, H-bonding, PackingNoneSolution-state conformation only
Cost/Sample High (Instrument time + expertise)LowModerate
Critical Insight: Why SC-XRD Wins for Indolines

Indoline derivatives, unlike their planar indole counterparts, possess a flexible non-planar five-membered ring. This conformational flexibility often complicates NMR analysis (broadening signals). Furthermore, Chiral HPLC can separate enantiomers but cannot assign them without a reference standard. SC-XRD is the only self-validating method that determines absolute configuration ab initio using anomalous dispersion.

Technical Deep Dive: Crystal Engineering of Indolines

The primary challenge with 1-(indolin-6-yl)ethanol derivatives is their tendency to form oils due to the rotational freedom of the ethanol side chain and the "puckering" of the indoline ring.

The "Heavy Atom" Strategy

To ensure reliable absolute configuration determination (especially with Mo-K


 radiation), it is recommended to introduce a "heavy atom" if the native molecule contains only C, H, N, O.
  • Recommendation: Derivatize the indoline nitrogen or the alcohol oxygen with a brominated or chlorinated group (e.g., p-bromobenzoate).

  • Effect: This increases the anomalous scattering signal, allowing the Flack parameter to be determined with high precision (

    
    ).
    
Intermolecular Interactions

Based on structural analogues (e.g., 1-(naphthalen-1-yl)ethanol), these molecules typically crystallize via:

  • Hydrogen Bonding:

    
     (hydroxyl-hydroxyl) or 
    
    
    
    (hydroxyl-indoline nitrogen) interactions forming helical chains along the screw axis (
    
    
    ).
  • 
     Stacking:  Offset stacking between the benzene rings of the indoline core.
    

Experimental Protocols

Protocol A: Crystallization Screening (Vapor Diffusion)

Target: Growth of X-ray quality crystals for 1-(1-acetylindolin-6-yl)ethanol.

Materials:

  • Compound: 20 mg (High purity, >98%)

  • Solvents: Ethanol (Good solvent), n-Hexane (Anti-solvent), Ethyl Acetate.

  • Vessel: 2 mL inner vial, 20 mL outer vial.

Workflow:

  • Dissolution: Dissolve 20 mg of the derivative in the minimum amount of Ethanol/Ethyl Acetate (1:1 v/v) in the inner vial. Ensure the solution is clear.

  • Setup: Place the inner vial (uncapped) into the outer vial containing 5 mL of n-Hexane.

  • Equilibration: Seal the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Observation: Monitor for 7–14 days. Vapor diffusion of hexane will slowly lower the solubility, promoting nucleation.

Protocol B: Data Collection & Refinement

Standard: ASTM E1479 / IUCr Guidelines.

  • Mounting: Select a crystal with sharp edges (approx.

    
     mm). Mount on a Kapton loop using Paratone oil.
    
  • Cooling: Flash cool to 100 K using a nitrogen stream to reduce thermal motion (indoline ring puckering).

  • Collection: Collect a full sphere of data (redundancy > 4) to maximize anomalous signal accuracy.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine against

      
       using SHELXL.
      
    • Critical Check: Calculate the Flack Parameter (x) .

      • 
        : Correct Absolute Configuration.
        
      • 
        : Inverted Structure (Wrong Enantiomer).
        
      • 
        : Racemic Twin.
        

Visualization of Workflows & Interactions

Diagram 1: Stereochemical Determination Workflow

This decision tree guides the researcher on when to deploy SC-XRD versus rapid screening methods.

StereochemWorkflow Start Synthesize 1-(Indolin-6-yl)ethanol Derivative CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Yes Oil Oil / Amorphous CheckState->Oil No XRD Single Crystal XRD (Definitive) Solid->XRD Grow Single Crystal Derivatize Derivatize (e.g., p-Br-benzoate) Oil->Derivatize Increase Crystallinity HPLC Chiral HPLC (Comparative) Oil->HPLC Quick Screen Mosher Mosher Ester NMR (Inferred) Oil->Mosher No Standards Available Derivatize->Solid Result Regulatory Submission Package XRD->Result Absolute Config (R/S) + Packing Data

Caption: Decision matrix for selecting the optimal stereochemical analysis method based on physical state.

Diagram 2: Molecular Interaction Network (Crystal Packing)

Visualizing the typical hydrogen bonding network observed in ethanol-substituted aromatic systems (based on analogue data).

InteractionNet MolA Molecule A (x, y, z) MolB Molecule B (-x, y+1/2, -z) MolA->MolB Pi-Stacking (3.6 Å) OH_A O-H (Donor) MolC Molecule C (x, y+1, z) MolB->MolC Helical Chain (2_1 Screw Axis) N_B N (Acceptor) OH_A->N_B H-Bond (1.9 Å) OH_B O-H (Donor)

Caption: Typical packing motif showing H-bonding (red dashed) and Pi-stacking (grey solid) in indoline crystals.

References

  • European Medicines Agency. (2018).[1] Assessment Report: Silodosin Recordati. Retrieved from [Link]

  • Parsons, S., & Flack, H. D. (2004). The use of the Flack parameter in the determination of absolute structure. Acta Crystallographica Section A.
  • Sisak, D., et al. (2010).
  • Gao, X., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Journal of Organic Chemistry. Retrieved from [Link]

  • Kutrovátz, E., et al. (2025). Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Comparative

Decoupling Structural Analogs: Differentiating 1-(Indolin-6-yl)ethanol from 6-Acetylindoline in Mixtures

In pharmaceutical synthesis and drug development, monitoring the transformation of functional groups while the core scaffold remains intact is a fundamental analytical challenge. A prime example is the reduction of 6-ace...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical synthesis and drug development, monitoring the transformation of functional groups while the core scaffold remains intact is a fundamental analytical challenge. A prime example is the reduction of 6-acetylindoline (a ketone) to 1-(indolin-6-yl)ethanol (a secondary alcohol). Because the indoline core dictates the primary physicochemical properties of both molecules, differentiating the starting material from the product—or quantifying the ketone as a residual impurity—requires orthogonal analytical techniques that exploit localized structural differences.

This guide provides an objective, causality-driven framework for differentiating these two analogs in a mixture, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical & Structural Comparison

To design an effective separation and identification strategy, we must first isolate the variables. The reduction of the acetyl group to a 1-hydroxyethyl group alters the molecule's mass, hydrogen-bonding capacity, and electronic distribution.

Property6-Acetylindoline (Ketone)1-(Indolin-6-yl)ethanol (Alcohol)Analytical Implication
Molecular Formula C₁₀H₁₁NOC₁₀H₁₃NOMass difference of +2.016 Da upon reduction.
Monoisotopic Mass 161.084 Da163.100 DaEasily resolved via low-resolution LC-MS.
Functional Group Carbonyl (-C=O)Hydroxyl (-OH)Distinct IR stretches and polarity shifts.
H-Bond Donors 1 (Indoline N-H)2 (Indoline N-H, Alcohol O-H)Alcohol exhibits weaker retention on reverse-phase columns.
Proton Environment Isolated methyl (-CH₃)Coupled methine/methyl (-CH-CH₃)Distinct spin-spin splitting patterns in ¹H NMR.

Chromatographic Differentiation (LC-MS)

The Causality of Separation

Reverse-phase chromatography separates compounds based on hydrophobicity. The conversion of the ketone to a secondary alcohol introduces a new hydrogen-bond donor (-OH). This increases the molecule's polarity and its affinity for the aqueous mobile phase, causing 1-(indolin-6-yl)ethanol to elute earlier than the more lipophilic 6-acetylindoline on a standard C18 stationary phase. Concurrently, the mass spectrometer confirms identity via a 2 Da shift in the [M+H]⁺ adduct, a standard approach in [1].

ChromatographyLogic Substance Analyte Mixture Stationary C18 Stationary Phase (Non-Polar) Substance->Stationary Alcohol 1-(Indolin-6-yl)ethanol High Polarity (H-Bonding) Weak Phase Interaction Stationary->Alcohol Ketone 6-Acetylindoline Lower Polarity Strong Phase Interaction Stationary->Ketone ElutionA Early Elution (Lower RT) Alcohol->ElutionA ElutionK Late Elution (Higher RT) Ketone->ElutionK

Fig 1: Chromatographic logic dictating the earlier retention time of the alcohol.

Self-Validating LC-MS Protocol

To ensure data integrity, this protocol incorporates built-in System Suitability Testing (SST) to validate column performance and instrument calibration prior to sample analysis.

Step 1: Mobile Phase & Column Preparation

  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 2: System Suitability Test (SST)

  • Inject a blank (Mobile Phase A) to validate baseline stability and absence of carryover.

  • Inject a 1:1 reference standard mixture of both compounds.

  • Validation Check: Ensure the chromatographic resolution (

    
    ) between the alcohol and ketone peaks is > 1.5. Ensure mass accuracy is within ±0.5 Da of theoretical [M+H]⁺ (m/z 162.1 for ketone, 164.1 for alcohol).
    

Step 3: Sample Acquisition & Bracketing

  • Inject the unknown mixture.

  • To validate against instrument drift, inject a known calibration standard every 10 samples. The response factor drift must remain < 2% to validate the run.

Spectroscopic Differentiation (¹H NMR)

The Causality of Spin-Spin Coupling

While LC-MS relies on physical separation, ¹H NMR provides absolute structural confirmation without requiring physical isolation. The differentiation relies on the n+1 rule of spin-spin coupling.

  • In 6-acetylindoline , the methyl protons of the acetyl group (-C(=O)CH₃) are isolated from other protons by the carbonyl carbon. They experience no spin-spin coupling and appear as a sharp singlet at ~2.5 ppm.

  • In 1-(indolin-6-yl)ethanol , the methyl group (-CH(OH)CH₃) is adjacent to a methine proton. The methyl protons are split into a doublet (~1.4 ppm), and the methine proton is split by the three methyl protons into a quartet (~4.8 ppm).

Self-Validating Quantitative NMR (qNMR) Protocol

Step 1: Sample Preparation & Shimming

  • Dissolve 15 mg of the mixture in 0.6 mL of DMSO-d₆ containing 0.05% Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: Shim the magnet until the line width at half height (

    
    ) of the TMS peak is < 1 Hz. This validates magnetic field homogeneity, ensuring accurate peak integration.
    

Step 2: Acquisition Parameters

  • Set the relaxation delay (

    
    ) to at least 10 seconds. Causality: Complete longitudinal relaxation (
    
    
    
    ) of all protons is mandatory for accurate quantitative integration; failing to do so will artificially suppress the integration of slower-relaxing protons.

Step 3: Internal Referencing & Integration

  • Integrate the indoline core protons (e.g., the C2 or C3 -CH₂- groups around 3.0–3.5 ppm) and set this value to 100%. This serves as an internal reference for total indoline concentration.

  • Compare the integration of the ketone singlet (~2.5 ppm) against the alcohol doublet (~1.4 ppm) to determine the exact molar ratio of the mixture.

AnalyticalWorkflow Mixture Analyte Mixture: 6-Acetylindoline & 1-(Indolin-6-yl)ethanol LCMS LC-MS Analysis (Polarity & Mass) Mixture->LCMS NMR 1H NMR Spectroscopy (Proton Environments) Mixture->NMR IR FT-IR Spectroscopy (Functional Groups) Mixture->IR LCMS_K m/z 162.1 [M+H]+ RT: Later (Less Polar) LCMS->LCMS_K Ketone LCMS_A m/z 164.1 [M+H]+ RT: Earlier (More Polar) LCMS->LCMS_A Alcohol NMR_K Singlet (~2.5 ppm) No Spin Coupling NMR->NMR_K Ketone NMR_A Doublet (~1.4 ppm) Quartet (~4.8 ppm) NMR->NMR_A Alcohol IR_K Sharp C=O stretch (~1680 cm⁻¹) IR->IR_K Ketone IR_A Broad O-H stretch (~3300 cm⁻¹) IR->IR_A Alcohol

Fig 2: Orthogonal analytical workflow for differentiating the ketone and alcohol analogs.

Method Validation for Regulatory Compliance

When quantifying 6-acetylindoline as an impurity in a 1-(indolin-6-yl)ethanol API (Active Pharmaceutical Ingredient), the analytical procedure must be validated according to [2].

To achieve compliance, the method must demonstrate:

  • Specificity: The LC-MS chromatogram must show baseline resolution between the alcohol and the ketone without interference from the blank matrix.

  • Limit of Detection (LOD) / Quantitation (LOQ): Because aldehydes and ketones can be reactive or toxic, highly sensitive [3] via triple quadrupole MS may be required to push the LOQ below 0.05% relative to the API.

  • Linearity: The response of the ketone must be directly proportional to its concentration across the intended reporting range (typically from the LOQ up to 120% of the specification limit).

References
  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Metabolites (MDPI) URL:[Link]

Validation

Pharmacokinetic profile comparison of indoline vs indole alcohols

Executive Summary: The Stability-Metabolism Trade-Off In the optimization of heterocyclic drugs, the choice between an indole (aromatic) and indoline (dihydro-aromatic) scaffold represents a fundamental trade-off between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Metabolism Trade-Off

In the optimization of heterocyclic drugs, the choice between an indole (aromatic) and indoline (dihydro-aromatic) scaffold represents a fundamental trade-off between acid stability and metabolic liability .

While indole alcohols (e.g., Indole-3-carbinol) are notorious for rapid acid-catalyzed oligomerization in the stomach—severely limiting oral bioavailability of the parent molecule—indoline analogues offer a solution to this physicochemical instability. However, this gain in acid stability comes at a metabolic cost: indolines are susceptible to rapid CYP450-mediated dehydrogenation (aromatization) , effectively reverting them to the indole form or generating reactive electrophilic intermediates.[1]

This guide provides a technical comparison of these two scaffolds, detailing the mechanistic underpinnings of their distinct pharmacokinetic (PK) profiles and providing validated protocols for their assessment.

Part 1: Structural & Physicochemical Basis[2]

The pharmacokinetic divergence begins with the electronic structure of the pyrrole ring.

FeatureIndole ScaffoldIndoline ScaffoldPK Implication
Structure Fully aromatic (10

-electrons), Planar.[2]
Non-aromatic (2,3-dihydro), Kinked/Puckered (C2/C3 out of plane).Indoles intercalate DNA; Indolines have higher 3D complexity (Fsp3).
Basicity (pKa) Very Low (~ -2.4). Protonation destroys aromaticity.Moderate (~ 5-6).[2] Secondary amine character.[2]Indolines are more soluble in aqueous media due to protonation at physiological pH ranges.
Lipophilicity Generally Higher (Flat, stacking interactions).[2]Lower (Polar amine functionality is more accessible).[2]Indolines often show improved dissolution rates but different permeability profiles.[2]

Part 2: Acid Stability Profile (Absorption Phase)

The Indole Liability: Acid-Catalyzed Oligomerization

Indole alcohols, particularly those with a hydroxymethyl group at C3 (e.g., Indole-3-carbinol, I3C), are chemically unstable in acidic environments (pH < 4).[2][3]

  • Mechanism: The nitrogen lone pair donates electron density, facilitating the departure of the hydroxyl group at C3. This generates a resonance-stabilized vinylogous iminium ion (carbocation at C3).[2]

  • Consequence: This electrophile is rapidly attacked by a second indole molecule, leading to dimers (3,3'-diindolylmethane, DIM) and cyclic trimers.

  • Clinical Impact: Oral administration of I3C results in negligible systemic exposure to the parent compound; the biological activity is driven by its oligomers.

The Indoline Advantage: Kinetic Stability

Indolines lack the C2=C3 double bond. They cannot form the vinylogous iminium intermediate required for oligomerization.[2] Consequently, indoline alcohols remain intact in simulated gastric fluid , theoretically offering better oral bioavailability of the parent scaffold.

Visualization: Acid Instability Mechanism

AcidStability cluster_0 Indole Alcohol (Acid Labile) cluster_1 Indoline Alcohol (Acid Stable) I3C Indole-3-Carbinol (I3C) Carbo Resonance Stabilized Carbocation (C3) I3C->Carbo H+ / -H2O (Fast) DIM 3,3'-Diindolylmethane (Oligomerization) Carbo->DIM + I3C (Polymerization) Indoline Indoline-3-Methanol Stable Intact Molecule (No C2=C3 bond) Indoline->Stable pH 1-3 (No Reaction)

Figure 1: Mechanistic divergence in acidic media.[2] Indoles form reactive carbocations leading to polymerization, while indolines resist this pathway due to saturation at C2-C3.

Part 3: Metabolic Profile (Clearance Phase)[2]

The Indoline Liability: CYP450-Mediated Dehydrogenation

While indolines survive the stomach, they face a specific metabolic hurdle in the liver. Indolines are frequently aromatized back to indoles.[1]

  • Enzyme: Primarily CYP3A4 (also CYP1A2, CYP2C19).[2][4]

  • Mechanism: The reaction proceeds via hydrogen atom abstraction (HAT) at C2 or C3, followed by electron transfer, effectively "dehydrogenating" the molecule to restore the aromatic indole system.

  • Risk: This conversion can be rapid (high intrinsic clearance). Furthermore, if the resulting indole is 3-substituted (like an alcohol), it may then undergo the bioactivation pathways typical of indoles (epoxidation or iminium formation), leading to covalent binding with proteins (toxicity).[5][6]

Visualization: Metabolic Dehydrogenation Pathway

Metabolism Indoline Indoline Scaffold (Substrate) CYP CYP3A4 / CYP1A2 Indoline->CYP Intermediate Radical Intermediate (H-abstraction at C2/C3) CYP->Intermediate Dehydrogenation Indole Indole Metabolite (Aromatized) Intermediate->Indole -2H Toxicity Reactive Electrophiles (3-methyleneindolenine) Indole->Toxicity Bioactivation (if 3-substituted)

Figure 2: The dominant metabolic pathway for indolines is aromatization to indole, which can subsequently generate reactive electrophiles.[2][6]

Part 4: Experimental Protocols

To validate these profiles in your specific lead series, use the following self-validating protocols.

Protocol A: Acid Stability (Simulated Gastric Fluid)

Objective: Quantify the half-life of the parent compound at gastric pH.

  • Preparation: Prepare Simulated Gastric Fluid (SGF) USP without enzymes (0.2% NaCl in 0.7% v/v HCl, pH ~1.2).

  • Incubation: Spike test compound (Indole vs. Indoline alcohol) to 10 µM in SGF at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately neutralize with 150 µL cold Ammonium Bicarbonate (pH 8) or Methanol to stop acid catalysis.

  • Analysis: LC-MS/MS. Monitor for parent loss and formation of dimers (MW = 2x Parent - H2O).[2]

    • Success Criteria: Indole t1/2 < 15 mins (High Instability). Indoline > 60 mins (Stable).

Protocol B: Microsomal Dehydrogenation Assay

Objective: Assess the rate of aromatization (Indoline -> Indole).

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate compound (1 µM) for 5 mins at 37°C. Initiate with NADPH (1 mM final).

  • Controls:

    • Negative:[2] No NADPH (assess chemical stability).

    • Positive: Indapamide or 3-Methylindole (known dehydrogenation substrates).

  • Sampling: t=0, 10, 20, 30, 60 mins. Quench with Acetonitrile containing internal standard.[2]

  • Data Analysis: Plot ln(% Remaining) vs. time.

    • Critical Step: You must monitor for the appearance of the Indole metabolite (+M-2H peak). If Parent loss correlates with Indole gain, dehydrogenation is the primary clearance mechanism.

Part 5: Comparative Data Summary

ParameterIndole-3-Carbinol (I3C)Indoline Analogues
Acid Stability (pH 1.2) Poor (t1/2 < 10 min).[2] Rapid polymerization to DIM.High . Stable > 2 hours. No carbocation formation.[2]
Oral Bioavailability Low (Parent).[2] High systemic exposure to dimers (DIM).High (Parent), assuming metabolic stability is optimized.[1][2]
Primary Metabolism Oxidative (ring hydroxylation) and conjugation.[2]Dehydrogenation (Aromatization) to Indole.[1][4][5][6]
Active Species Often the metabolite (DIM).[2]The parent molecule (until metabolized).
Solubility (pH 7.4) Low (Neutral/Lipophilic).Moderate (Partially ionized amine).
Toxicity Risk Low (DIM is generally safe/chemopreventive).Moderate (Dehydrogenation can create reactive intermediates).[2]

References

  • Bradlow, H. L., & Zeligs, M. A. (2010). Diindolylmethane (DIM) spontaneously forms from indole-3-carbinol (I3C) during cell culture experiments.[2] In Vivo.[2][3] Link

  • Sun, H., & Yost, G. S. (2008).[4] Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4.[7] Chemical Research in Toxicology.[4] Link

  • Lee, J. I., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process.[4][5] Journal of Pharmacology and Experimental Therapeutics.[4] Link

  • Anderton, M. J., et al. (2004). Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice.[2] Clinical Cancer Research. Link

  • BenchChem. (2025).[1] A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds.Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Logistics for 1-(Indolin-6-yl)ethanol

[1][2] Part 1: Executive Safety Summary Treat as High-Hazard Research Chemical. 1-(Indolin-6-yl)ethanol is a specialized indoline derivative often used as a chiral intermediate in drug synthesis.[1][2] Unlike common solv...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Safety Summary

Treat as High-Hazard Research Chemical. 1-(Indolin-6-yl)ethanol is a specialized indoline derivative often used as a chiral intermediate in drug synthesis.[1][2] Unlike common solvents, specific toxicological data (RTECS/ECHA) for this exact isomer is often sparse. Therefore, we apply the Precautionary Principle : assume it possesses the cumulative hazards of its parent structures (indoline and benzylic-type alcohols).[1]

Immediate Hazards:

  • Auto-Oxidation: Indolines are air-sensitive and prone to oxidation to indoles, often darkening upon exposure.[1][2]

  • Health Risk: Potential skin sensitizer, eye irritant (Category 2A/1), and harmful by inhalation/ingestion.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.

Part 2: Chemical Profile & Hazard Identification[1][3][4][5]

Before selecting PPE, we must define the enemy. This compound combines the reactivity of a secondary alcohol with the electron-rich, oxidation-prone nature of the indoline ring.[1][2]

PropertySpecificationOperational Implication
Chemical Structure Indoline core w/ 1-hydroxyethyl at C6Chiral Center: Handle with care to prevent racemization if acidic.[1][2] N-H moiety: Basic, potential H-bond donor.[1]
Physical State Solid (typically off-white/beige)Dust generation risk during weighing.[1]
Solubility DMSO, Methanol, DCMSkin Absorption Vector: Solvents like DMSO dramatically increase skin permeability of the toxin.
Stability Air/Light SensitiveStorage: Must be stored under Argon/Nitrogen at -20°C.
Predicted GHS H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard "Warning" label, but treat as "Danger" for novel compounds.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement derived from permeation logic.

Hand Protection: The "Double-Glove" Standard

Why? Indolines are organic amines.[1] Standard latex breaks down rapidly. Thin nitrile offers protection against the solid, but once dissolved in solvents (DCM/DMSO), breakthrough times drop to <5 minutes.

LayerMaterialThicknessFunction
Inner Nitrile (Accelerator-Free) 4 mil (0.10 mm)Tactile sensitivity; protects against incidental solid contact.[1][2]
Outer Nitrile (Extended Cuff) 8 mil (0.20 mm)Primary barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure.
Critical Task Silver Shield / Laminate N/AMANDATORY if handling >10g in solution or cleaning spills.
Respiratory & Eye Protection[1][2][7][8][9][10][11]
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine powder drifting around side-shields.[1]

  • Respiratory (Secondary): If hood work is impossible (e.g., equipment maintenance), use a Half-Face Respirator with P100/OV (Organic Vapor) Cartridges .[1][2]

Part 4: Operational Handling Protocol

This workflow ensures containment from storage to reaction.

Step 1: Retrieval & Thawing[1][3]
  • Remove the vial from the -20°C freezer.

  • Desiccator Warm-up: Place the sealed vial in a desiccator to warm to room temperature (approx. 30 mins).

    • Reasoning: Opening a cold vial condenses atmospheric moisture, which accelerates oxidation and degradation of the indoline ring.

Step 2: Weighing (The "Static" Risk)

Indoline derivatives are often static-prone powders.[1]

  • Setup: Place the balance inside the fume hood.

  • Ionization: Use an anti-static gun or ionizer bar on the spatula and weighing boat.

  • Transfer: Do not pour. Use a micro-spatula to transfer small amounts to avoid dust clouds.

Step 3: Solubilization
  • Add solvent (e.g., DMSO) slowly to the solid.

  • Ventilation: Ensure the vial is vented (needle) if using a septum, though no gas evolution is expected, pressure changes can cause "spraying" upon needle withdrawal.

Step 4: Waste Segregation[1]
  • Solid Waste: Tag as "Toxic Solid - Indoline Derivative."[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" depending on the solvent used. Do not mix with oxidizers (e.g., Nitric acid waste) as this can cause an exothermic decomposition.

Part 5: Visualization of Safety Logic

Diagram 1: Risk Assessment & PPE Decision Tree

This logic flow dictates your safety setup based on the state of the chemical.

SafetyLogic Start Start: Handling 1-(Indolin-6-yl)ethanol StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Dissolved (DMSO/DCM) StateCheck->Solution Liquid SolidRisk Risk: Inhalation of Dust Static Discharge Solid->SolidRisk SolRisk Risk: Skin Absorption Splash Hazard Solution->SolRisk SolidPPE PPE: Double Nitrile Gloves Splash Goggles Fume Hood SolidRisk->SolidPPE SolPPE PPE: Silver Shield Gloves (if >100mL) Double Nitrile (Standard) Face Shield + Goggles SolRisk->SolPPE Action Proceed with Experiment SolidPPE->Action SolPPE->Action

Caption: Decision tree for selecting PPE based on the physical state of the indoline derivative.

Part 6: Emergency Response & Spill Management[1][10]

Scenario: You drop a 500mg vial of 1-(Indolin-6-yl)ethanol on the floor.

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don a Tyvek suit and P100 respirator if dust is visible in the air.

  • Containment:

    • Dry Spill: Cover with a wet paper towel (dampened with water) to prevent dust dispersal, then scoop into a biohazard bag.

    • Wet Spill: Absorb with vermiculite or sand. Do not use paper towels alone for organic solutions as they may allow rapid evaporation of the solvent.

  • Decontamination: Scrub the area with a mild detergent followed by water. Avoid bleach (hypochlorite) initially, as it may react with the amine to form chloramines; use simple soapy water first.

Part 7: Quantitative Data Summary

ParameterValueSource/Proxy
Molecular Weight ~163.22 g/mol Calculated
Predicted LogP ~1.5 - 2.0Est.[1][2] (Lipophilic, penetrates skin)
Storage Temp -20°CStandard for Indolines [1]
Glove Breakthrough (Nitrile) > 480 min (Solid)Ansell Chemical Guide [2]
Glove Breakthrough (DCM Soln) < 5 minAnsell Chemical Guide [2]

References

  • PubChem. (n.d.). Compound Summary: Indole-3-ethanol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance. Retrieved from [Link][1][2]

Sources

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